GSK-2250665A
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-[[4-benzyl-6-[(6-ethyl-1,3-benzothiazol-2-yl)amino]pyrimidin-2-yl]amino]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5OS/c1-2-17-8-13-22-23(15-17)33-26(29-22)31-24-16-20(14-18-6-4-3-5-7-18)28-25(30-24)27-19-9-11-21(32)12-10-19/h3-8,13,15-16,19,21,32H,2,9-12,14H2,1H3,(H2,27,28,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRNXTSMYVCYLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)NC3=NC(=NC(=C3)CC4=CC=CC=C4)NC5CCC(CC5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GSK-2250665A: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-2250665A is a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (Itk), a crucial enzyme in the T-cell receptor (TCR) signaling pathway. By targeting Itk, this compound modulates T-cell activation and effector functions, making it a significant tool for research in immunology and a potential therapeutic agent for T-cell mediated inflammatory diseases. This guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, experimental protocols for its characterization, and a visualization of its place in the T-cell signaling cascade.
Core Mechanism of Action: Itk Inhibition
This compound exerts its effects by directly binding to and inhibiting the enzymatic activity of Itk. Itk is a member of the Tec family of non-receptor tyrosine kinases and plays a pivotal role in relaying signals from the T-cell receptor. Upon TCR engagement, a signaling cascade is initiated, leading to the activation of Itk. Activated Itk then phosphorylates and activates phospholipase C-gamma 1 (PLCγ1), a key step that ultimately results in the activation of downstream transcription factors, such as NFAT (Nuclear Factor of Activated T-cells) and AP-1 (Activator Protein-1). These transcription factors are essential for the production of pro-inflammatory cytokines, including Interferon-gamma (IFNγ), and for promoting T-cell proliferation and differentiation.
By inhibiting Itk, this compound effectively blocks this signaling cascade, leading to a reduction in T-cell activation and the subsequent inflammatory response.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Description |
| pKi (Itk) | 9.2 | A measure of the binding affinity of this compound to the Itk enzyme. |
| pIC50 (Cellular IFNγ Production) | 7.3 | The molar concentration of this compound that inhibits 50% of IFNγ production in activated human peripheral blood mononuclear cells (PBMCs). |
Table 2: Kinase Selectivity Profile of this compound [1]
| Kinase | pIC50 | Description |
| Itk | >9 | Target kinase. |
| Aurora B | 6.4 | Off-target kinase. |
| Btk | 6.5 | Off-target kinase (Tec family member). |
| IRAK4 | >7 | Off-target kinase.[1] |
| Lck | >7 | Off-target kinase (Src family).[1] |
| Src | >7 | Off-target kinase (Src family).[1] |
Experimental Protocols
Inhibition of IFNγ Production in Human PBMCs
This protocol describes a representative method to assess the cellular activity of this compound by measuring its effect on IFNγ production in stimulated human peripheral blood mononuclear cells (PBMCs).
1. Isolation of PBMCs:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells with phosphate-buffered saline (PBS) and resuspend in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
2. Cell Stimulation and Compound Treatment:
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1 hour at 37°C in a humidified 5% CO2 incubator.
-
Stimulate the T-cells within the PBMC population by adding anti-CD3 and anti-CD28 antibodies to the wells.
3. Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator to allow for T-cell activation and cytokine production.
4. Measurement of IFNγ:
-
After incubation, centrifuge the plate and collect the cell culture supernatant.
-
Quantify the concentration of IFNγ in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
5. Data Analysis:
-
Plot the IFNγ concentration against the concentration of this compound.
-
Calculate the IC50 value, which represents the concentration of the compound that causes 50% inhibition of IFNγ production, by fitting the data to a four-parameter logistic curve.
Visualizations
Signaling Pathway of Itk in T-Cell Activation
References
GSK-2250665A: A Technical Guide for Immunological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-2250665A is a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (Itk), a crucial enzyme in the signaling cascade of T-lymphocytes. As a member of the Tec family of non-receptor tyrosine kinases, Itk plays a pivotal role in T-cell receptor (TCR) signaling, making it an attractive target for therapeutic intervention in a variety of immune-mediated diseases, including allergic asthma and autoimmune disorders. This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed protocols for its application in immunological research.
Core Mechanism of Action: Itk Inhibition
This compound exerts its immunomodulatory effects by selectively inhibiting the kinase activity of Itk. Downstream of the T-cell receptor, Itk is responsible for the phosphorylation and activation of phospholipase C-gamma 1 (PLCγ1). This event triggers a signaling cascade that results in the generation of second messengers, leading to calcium mobilization and the activation of transcription factors such as the Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor kappa B (NF-κB). These transcription factors are essential for the production of a wide array of cytokines that drive T-cell proliferation, differentiation, and effector functions. By blocking Itk, this compound effectively dampens this entire downstream signaling pathway, leading to a reduction in T-cell activation and cytokine release.
Data Presentation
Biochemical and Cellular Activity of this compound
The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity.
| Parameter | Value | Description | Reference |
| pKi (Itk) | 9.2 | A measure of the binding affinity of the inhibitor to Itk. A higher pKi indicates stronger binding. | [1] |
| pIC50 (Aurora B kinase) | 6.4 | A measure of the concentration of the inhibitor required to reduce the activity of Aurora B kinase by 50%. A higher pIC50 indicates greater potency. This value demonstrates selectivity over this off-target kinase. | [1] |
| pIC50 (Btk) | 6.5 | A measure of the concentration of the inhibitor required to reduce the activity of Bruton's tyrosine kinase (Btk) by 50%, indicating selectivity over another Tec family kinase. | [1] |
| Cellular pIC50 (IFNγ production in PBMCs) | 7.3 | A measure of the concentration of the inhibitor required to inhibit Interferon-gamma (IFNγ) production in Peripheral Blood Mononuclear Cells by 50%. | [1] |
Signaling Pathway
The following diagram illustrates the central role of Itk in the T-cell receptor signaling pathway and the point of intervention for this compound.
Experimental Protocols
The following are detailed, generalized protocols for key experiments to characterize the immunological effects of this compound. These protocols should be optimized for specific cell types and experimental conditions.
In Vitro Kinase Assay for Itk Activity
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant Itk.
Materials:
-
Recombinant human Itk enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP (at Km concentration for Itk)
-
Peptide substrate for Itk (e.g., poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO, serial dilutions)
-
³³P-γ-ATP
-
96-well plates
-
Phosphocellulose filter mats
-
Scintillation counter
Methodology:
-
Prepare a reaction mixture containing kinase buffer, recombinant Itk enzyme, and the peptide substrate in a 96-well plate.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and ³³P-γ-ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter mat to capture the phosphorylated substrate.
-
Wash the filter mat extensively to remove unincorporated ³³P-γ-ATP.
-
Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
T-Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of primary T-cells or T-cell lines (e.g., Jurkat).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, or Phytohemagglutinin (PHA))
-
This compound (serial dilutions)
-
Cell proliferation reagent (e.g., CellTiter-Glo®, BrdU, or CFSE)
-
96-well flat-bottom plates
-
Plate reader (luminescence, colorimetric, or fluorescence) or flow cytometer
Methodology:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation, or culture Jurkat T-cells.
-
Seed the cells in a 96-well plate at an optimized density (e.g., 1 x 10⁵ cells/well).
-
Pre-treat the cells with serial dilutions of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies or PHA.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add the chosen cell proliferation reagent according to the manufacturer's instructions.
-
Measure the signal using the appropriate plate reader or analyze by flow cytometry for CFSE dilution.
-
Determine the effect of this compound on T-cell proliferation and calculate the IC50.
Cytokine Release Assay
Objective: To measure the inhibitory effect of this compound on the production and secretion of key T-cell cytokines.
Materials:
-
Human PBMCs or isolated CD4+/CD8+ T-cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, or PMA/Ionomycin)
-
This compound (serial dilutions)
-
96-well plates
-
ELISA kits or multiplex bead-based immunoassay (e.g., Luminex) for desired cytokines (e.g., IL-2, IFNγ, IL-4, IL-17)
-
ELISA plate reader or multiplex assay system
Methodology:
-
Isolate and prepare the T-cells as described in the proliferation assay.
-
Seed the cells in a 96-well plate.
-
Pre-treat the cells with serial dilutions of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with the chosen activators.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate and carefully collect the supernatant.
-
Measure the concentration of the desired cytokines in the supernatant using ELISA or a multiplex immunoassay, following the manufacturer's protocols.
-
Generate dose-response curves for the inhibition of each cytokine and calculate the respective IC50 values.
Conclusion
This compound is a valuable research tool for investigating the role of Itk in T-cell biology and for exploring the therapeutic potential of Itk inhibition. Its high potency and selectivity make it a suitable compound for in vitro studies aimed at dissecting the intricacies of T-cell signaling and for preclinical evaluation of Itk as a drug target. The protocols provided in this guide offer a starting point for researchers to design and execute experiments to further elucidate the immunological effects of this promising inhibitor. As with any experimental work, optimization of these protocols for specific laboratory conditions and cell systems is highly recommended.
References
The Role of RIPK1 Inhibition with GSK-2250665A in Preclinical Models of Autoimmune Disease: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and programmed cell death, positioning it as a key therapeutic target for a range of autoimmune and inflammatory disorders. GSK-2250665A, a potent and selective inhibitor of RIPK1, has been investigated in various preclinical models of autoimmune disease, demonstrating the potential to modulate aberrant inflammatory responses. This technical guide provides an in-depth overview of the mechanism of action of this compound and its application in established animal models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to offer a comprehensive resource for researchers and drug development professionals in the field of immunology and inflammation.
Introduction to RIPK1 and its Role in Autoimmunity
Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a pivotal role in cellular stress and survival pathways. It functions as a key signaling node downstream of various receptors, including tumor necrosis factor receptor 1 (TNFR1), Toll-like receptors (TLRs), and T-cell receptors (TCRs). Depending on the cellular context and post-translational modifications, RIPK1 can initiate distinct downstream signaling cascades that lead to either cell survival and inflammation through the activation of NF-κB and MAPK pathways, or programmed cell death in the form of apoptosis or necroptosis.
In the context of autoimmune diseases, the dysregulation of RIPK1-mediated signaling is a significant contributor to chronic inflammation and tissue damage. Elevated TNF-α levels, a hallmark of many autoimmune conditions, can trigger RIPK1-dependent inflammatory and cell death pathways, perpetuating the disease state. Therefore, inhibiting the kinase activity of RIPK1 presents a promising therapeutic strategy to ameliorate the pathological inflammation characteristic of these disorders.
This compound: A Selective RIPK1 Inhibitor
This compound is a small molecule inhibitor that specifically targets the kinase activity of RIPK1. By binding to the ATP-binding pocket of the RIPK1 kinase domain, this compound prevents the autophosphorylation and activation of RIPK1, thereby blocking its ability to initiate downstream inflammatory and necroptotic signaling. This targeted inhibition is crucial for reducing the production of pro-inflammatory cytokines and preventing inflammatory cell death, which are key drivers of autoimmune pathology.
Preclinical Evaluation of this compound in Autoimmune Disease Models
The efficacy of this compound has been assessed in several well-established animal models that recapitulate key aspects of human autoimmune diseases.
Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) Model
The Collagen-Induced Arthritis (CIA) model is a widely used preclinical model for rheumatoid arthritis. In this model, immunization with type II collagen induces an autoimmune response characterized by joint inflammation, cartilage destruction, and bone erosion, mirroring the pathology of human RA.
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice
-
Animals: DBA/1 mice (male, 8-10 weeks old) are typically used due to their high susceptibility to CIA.
-
Induction:
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered intradermally at the base of the tail.
-
-
Treatment: Prophylactic or therapeutic treatment with this compound or vehicle control is initiated. The compound is typically administered orally (p.o.) once or twice daily.
-
Assessment:
-
Clinical Scoring: Arthritis severity is evaluated 3-5 times per week using a standardized clinical scoring system (e.g., 0-4 scale per paw, for a maximum score of 16).
-
Paw Swelling: Paw thickness is measured using a digital caliper.
-
Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Serum and tissue samples can be collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-collagen antibodies.
-
Quantitative Data Summary: Efficacy of a RIPK1 Inhibitor (Exemplar Data)
| Treatment Group | Mean Arthritis Score (Day 42) | Paw Swelling (mm, change from baseline) | Histological Score (Inflammation) | Serum TNF-α (pg/mL) |
| Vehicle | 10.5 ± 1.2 | 1.8 ± 0.3 | 3.5 ± 0.4 | 150 ± 25 |
| RIPK1 Inhibitor (Low Dose) | 6.2 ± 0.9 | 1.1 ± 0.2 | 2.1 ± 0.3 | 85 ± 15 |
| RIPK1 Inhibitor (High Dose) | 3.1 ± 0.5 | 0.6 ± 0.1 | 1.2 ± 0.2 | 40 ± 10 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are representative and may not reflect specific this compound results.
Multiple Sclerosis: Experimental Autoimmune Encephalomyelitis (EAE) Model
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for multiple sclerosis. It is an inflammatory demyelinating disease of the central nervous system (CNS) induced by immunization with myelin antigens.
Experimental Protocol: MOG35-55-Induced EAE in Mice
-
Animals: C57BL/6 mice (female, 8-12 weeks old) are commonly used for this model.
-
Induction:
-
Immunization (Day 0): Mice are immunized subcutaneously with an emulsion containing 200 µg of Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide in CFA.
-
Pertussis Toxin Administration: Mice receive intraperitoneal injections of pertussis toxin (e.g., 200 ng) on day 0 and day 2 to facilitate the entry of encephalitogenic T cells into the CNS.
-
-
Treatment: this compound or vehicle is administered, typically starting before the onset of clinical signs (prophylactic) or after the appearance of initial symptoms (therapeutic).
-
Assessment:
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE using a standardized scoring system (e.g., 0-5 scale, reflecting the degree of paralysis).
-
Body Weight: Body weight is recorded daily as an indicator of general health.
-
Histopathology: At the study endpoint, brain and spinal cord tissues are collected for histological analysis of inflammation (leukocyte infiltration) and demyelination (e.g., Luxol Fast Blue staining).
-
Cytokine Analysis: CNS-infiltrating lymphocytes can be isolated and analyzed for cytokine production (e.g., IFN-γ, IL-17).
-
Quantitative Data Summary: Efficacy of a RIPK1 Inhibitor in EAE (Exemplar Data)
| Treatment Group | Mean Peak Clinical Score | Day of Onset | CNS Inflammation Score | Demyelination Score |
| Vehicle | 3.5 ± 0.4 | 12 ± 1 | 3.8 ± 0.5 | 3.2 ± 0.4 |
| RIPK1 Inhibitor | 1.8 ± 0.3 | 16 ± 2* | 1.9 ± 0.3 | 1.5 ± 0.2** |
*p < 0.05, **p < 0.01 compared to vehicle. Data are representative.
Inflammatory Bowel Disease: Dextran Sulfate Sodium (DSS)-Induced Colitis Model
The DSS-induced colitis model is a widely used model for inflammatory bowel disease, particularly ulcerative colitis. Oral administration of DSS disrupts the colonic epithelial barrier, leading to an inflammatory response driven by the gut microbiota.
Experimental Protocol: DSS-Induced Acute Colitis in Mice
-
Animals: C57BL/6 mice (male or female, 8-12 weeks old) are commonly used.
-
Induction: Acute colitis is induced by administering 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
Treatment: this compound or vehicle is administered daily, often starting concurrently with or shortly after the initiation of DSS administration.
-
Assessment:
-
Disease Activity Index (DAI): Mice are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool, which are combined to calculate a DAI score.
-
Colon Length: At the end of the study, the entire colon is excised, and its length is measured as an indicator of inflammation (inflammation leads to colon shortening).
-
Histopathology: Colonic tissue sections are stained with H&E and scored for the severity of inflammation, ulceration, and crypt damage.
-
Myeloperoxidase (MPO) Activity: MPO activity in the colon tissue is measured as a marker of neutrophil infiltration.
-
Cytokine Levels: Colonic tissue homogenates are analyzed for the levels of pro-inflammatory cytokines.
-
Quantitative Data Summary: Efficacy of a RIPK1 Inhibitor in DSS-Induced Colitis (Exemplar Data)
| Treatment Group | DAI Score (Day 7) | Colon Length (cm) | Histological Score | MPO Activity (U/g tissue) |
| Vehicle | 3.2 ± 0.3 | 6.5 ± 0.4 | 3.5 ± 0.4 | 5.2 ± 0.6 |
| RIPK1 Inhibitor | 1.5 ± 0.2 | 8.2 ± 0.3 | 1.8 ± 0.3 | 2.5 ± 0.4 |
**p < 0.01 compared to vehicle. Data are representative.
Signaling Pathways and Experimental Workflows
RIPK1 Signaling in TNF-α Mediated Inflammation
The following diagram illustrates the central role of RIPK1 in the TNF-α signaling pathway and the point of intervention for this compound.
Caption: TNF-α signaling through TNFR1 leading to inflammation, apoptosis, or necroptosis, with the inhibitory action of this compound on RIPK1 kinase activity.
Experimental Workflow for Preclinical Efficacy Testing
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a compound like this compound in a preclinical autoimmune disease model.
Caption: A generalized experimental workflow for testing the efficacy of this compound in preclinical autoimmune disease models.
Conclusion
This compound, as a selective inhibitor of RIPK1 kinase activity, holds significant promise as a therapeutic agent for autoimmune diseases. The preclinical data from established animal models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease demonstrate its potential to mitigate inflammation and tissue damage. The detailed experimental protocols and our understanding of the underlying signaling pathways provide a solid foundation for further investigation and clinical development of RIPK1 inhibitors in the treatment of autoimmune and inflammatory disorders. This technical guide serves as a valuable resource for researchers dedicated to advancing novel therapies in this field.
The Role of RIPK1 in Inflammation and Necroptosis
An in-depth analysis of publicly available scientific and clinical data reveals no specific information for a compound designated as GSK-2250665A. It is possible that this is an internal project code, a developmental compound that has not yet been publicly disclosed, or a misidentified designation.
However, the field of inflammatory response modulation is a significant area of research for GlaxoSmithKline (GSK), with several key molecules under investigation that target various aspects of the inflammatory cascade. A prominent area of this research revolves around the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of inflammation and programmed cell death pathways such as necroptosis.
Given the user's interest in a GSK compound for inflammatory response studies, this guide will focus on the principles and methodologies surrounding GSK's research into RIPK1 inhibition, a field with substantial public data. We will use publicly available information on representative GSK compounds where applicable to illustrate the concepts, experimental approaches, and signaling pathways involved.
RIPK1 is a serine/threonine kinase that plays a pivotal role in cellular responses to stimuli such as tumor necrosis factor (TNF).[1][2] It acts as a key signaling node, determining whether a cell survives, undergoes apoptosis (programmed cell death), or necroptosis (a form of programmed necrosis).[1][3] Dysregulation of RIPK1-mediated signaling is implicated in a variety of inflammatory and neurodegenerative diseases.[1][4]
Inhibition of RIPK1 kinase activity is a therapeutic strategy to block the pro-inflammatory and cell death-inducing functions of RIPK1.[1][4] Several pharmaceutical companies, including GSK, have been actively developing RIPK1 inhibitors.
Key Signaling Pathways
The signaling pathways involving RIPK1 are complex and context-dependent. Below are simplified representations of the major pathways.
NF-κB Survival Pathway
Upon TNF-α stimulation, RIPK1 is recruited to the TNF receptor 1 (TNFR1) signaling complex (Complex I). Here, RIPK1 is polyubiquitinated, which serves as a scaffold to recruit other proteins, ultimately leading to the activation of the NF-κB pathway and promoting cell survival and the expression of pro-inflammatory genes.[3]
Apoptosis Pathway
If the ubiquitination of RIPK1 in Complex I is inhibited, RIPK1 can dissociate and form a secondary cytosolic complex (Complex IIa) with FADD and Caspase-8, leading to apoptosis.
Necroptosis Pathway
When Caspase-8 is inhibited, RIPK1 can interact with RIPK3 via their RIP homotypic interaction motifs (RHIMs) to form a complex called the necrosome.[5] This leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like (MLKL) protein, which oligomerizes and translocates to the plasma membrane, causing membrane rupture and necroptosis.[5][6][7]
Experimental Protocols for Studying RIPK1 Inhibitors
The following are generalized protocols based on common methodologies used in the study of RIPK1 inhibitors and necroptosis.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity of a compound on RIPK1 kinase activity.
Methodology:
-
Recombinant human RIPK1 protein is incubated with a kinase buffer containing ATP and a generic kinase substrate (e.g., Myelin Basic Protein).
-
The test compound (e.g., a GSK RIPK1 inhibitor) is added at various concentrations.
-
The reaction is initiated and allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, often using a phosphospecific antibody or a radiometric assay with ³²P-ATP.
-
The IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the RIPK1 inhibitor within a cellular context.
Methodology:
-
Intact cells are treated with the RIPK1 inhibitor or a vehicle control.
-
The cells are heated to a range of temperatures, causing protein denaturation.
-
Cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
The amount of soluble RIPK1 remaining at each temperature is quantified by Western blot or other protein detection methods.
-
Binding of the inhibitor stabilizes the RIPK1 protein, resulting in a higher melting temperature compared to the vehicle-treated control.
Necroptosis Induction and Inhibition Assay
Objective: To assess the ability of a RIPK1 inhibitor to block necroptosis in a cellular model.
Methodology:
-
A suitable cell line (e.g., human HT-29 or mouse L929 cells) is cultured.
-
Necroptosis is induced by treating the cells with a combination of TNF-α, a SMAC mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (like z-VAD-FMK, to block apoptosis).
-
Cells are co-treated with varying concentrations of the RIPK1 inhibitor or a vehicle control.
-
Cell viability is measured after a set incubation period (e.g., 24 hours) using assays such as CellTiter-Glo® (measures ATP levels) or by quantifying lactate dehydrogenase (LDH) release (a marker of membrane rupture).
-
The EC₅₀ value (the concentration of the inhibitor that provides 50% of the maximum protection against necroptosis) is determined.
Quantitative Data Summary
While specific data for "this compound" is unavailable, the following table presents representative data for other RIPK1 inhibitors from the literature to illustrate the type of quantitative information generated in such studies.
| Compound | Target(s) | IC₅₀ / K𝘥 | Cellular EC₅₀ (Necroptosis) | Reference |
| Necrostatin-1 (Nec-1) | RIPK1 | ~180 nM (IC₅₀) | ~490 nM (Human) | [8] |
| GSK'074 | RIPK1, RIPK3 | 12 nM (K𝘥 for RIPK1), 130 nM (K𝘥 for RIPK3) | 3 nM (Mouse SMCs) | [2][8] |
| GSK2982772 | RIPK1 | - | - | [4] |
Conclusion
Although information on this compound is not publicly accessible, the broader investigation into RIPK1 inhibitors by GSK and others highlights a significant therapeutic strategy for a range of inflammatory diseases. The methodologies and pathways described provide a foundational understanding for researchers and drug development professionals working in this area. The development of potent and selective RIPK1 inhibitors continues to be a promising approach to address the underlying mechanisms of inflammatory and necroptotic diseases.
References
- 1. RIPK1 inhibitors: A key to unlocking the potential of necroptosis in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 3. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 6. Depletion of RIPK3 or MLKL blocks TNF-driven necroptosis and switches towards a delayed RIPK1 kinase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scientificarchives.com [scientificarchives.com]
Methodological & Application
Application Notes and Protocols for GSK-2250665A In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-2250665A is a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (Itk), a key enzyme in the T-cell receptor (TCR) signaling pathway.[1][2] Inhibition of Itk can modulate T-cell activation and cytokine production, making it a target of interest for autoimmune diseases and other immune-related disorders. These application notes provide detailed protocols for in vitro biochemical and cell-based assays to characterize the activity of this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound.
| Target | Assay Type | Value | Reference |
| Itk | Biochemical (pKi) | 9.2 | [1][2] |
| Aurora B kinase | Biochemical (pIC50) | 6.4 | [1][2] |
| Btk | Biochemical (pIC50) | 6.5 | [1][2] |
| IFNγ production | Cell-based (PBMCs) | Inhibition Observed | [1][2] |
Signaling Pathway
The diagram below illustrates the role of Itk in the T-cell receptor signaling cascade, leading to the production of cytokines like IFNγ.
Caption: Itk Signaling Pathway in T-Cells.
Experimental Protocols
Biochemical Assay: Itk Kinase Activity (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to measure the kinase activity of Itk and the inhibitory potential of this compound. The ADP-Glo™ Kinase Assay is a robust method for measuring ATP consumption by kinases.[3]
Experimental Workflow:
Caption: Workflow for Itk Biochemical Assay.
Materials:
-
Recombinant human Itk enzyme
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[3]
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, diluted to a range of final assay concentrations (e.g., 1 µM to 0.01 nM). Include a DMSO-only control.
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare the Kinase Buffer.
-
Dilute the Itk enzyme to the desired concentration in Kinase Buffer. The optimal concentration should be determined empirically by titration.
-
Prepare a substrate/ATP mix in Kinase Buffer. The ATP concentration should be at or near the Km for Itk, if known, to accurately determine IC50 values.
-
-
Kinase Reaction:
-
Add 1 µL of the this compound dilution or DMSO control to the wells of the 384-well plate.
-
Add 2 µL of the diluted Itk enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 60 minutes.[3]
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[3]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[3]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell-Based Assay: Inhibition of IFNγ Production in Human PBMCs
This protocol outlines a method to assess the effect of this compound on the production of Interferon-gamma (IFNγ) by stimulated human Peripheral Blood Mononuclear Cells (PBMCs).
Experimental Workflow:
References
Application Notes and Protocols for GSK-2250665A in Primary T-Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of GSK-2250665A, a potent Focal Adhesion Kinase (FAK) inhibitor, in primary T-cell cultures. The information compiled herein, including detailed protocols and data summaries, is intended to facilitate research into the role of FAK in T-cell signaling and function.
Introduction to this compound
This compound, also known as GSK2256098, is a small molecule inhibitor of Focal Adhesion Kinase (FAK).[1] FAK is a non-receptor tyrosine kinase that plays a crucial role in integrin-mediated signal transduction, affecting cell adhesion, migration, proliferation, and survival.[1][2] In the context of T-lymphocytes, FAK is implicated in T-cell receptor (TCR) signaling and activation. As such, this compound serves as a valuable tool for investigating the functional consequences of FAK inhibition in primary T-cells. While specific data for this compound in primary T-cells is limited, information from closely related FAK inhibitors, such as PF-562,271, provides valuable insights into its expected effects and effective concentration ranges.
Mechanism of Action in T-Cells
Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, leading to T-cell activation, proliferation, and cytokine production. FAK is a key component of this pathway. This compound, by inhibiting the kinase activity of FAK, is expected to disrupt downstream signaling events. Specifically, inhibition of FAK has been shown to impair the phosphorylation of crucial signaling molecules such as ZAP-70, Linker for Activation of T-cells (LAT), and ERK.[3] This disruption ultimately leads to a dampening of the T-cell activation response.
Data Summary
The following tables summarize the inhibitory concentrations of this compound and the related FAK inhibitor PF-562,271 on FAK activity and cell viability in various cell lines. While not specific to primary T-cells, these values provide a reference for determining appropriate experimental concentrations.
Table 1: Inhibitory Concentration (IC50) of GSK2256098 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (FAK Y397 Phosphorylation) | IC50 (Cell Viability) | Reference |
| OVCAR8 | Ovary | 15 nM | Not Reported | [4] |
| U87MG | Brain | 8.5 nM | Not Reported | [4] |
| A549 | Lung | 12 nM | Not Reported | [4] |
| PANC-1 | Pancreatic | >10 µM (low sensitivity) | 29 µM | [4] |
| L3.6P1 | Pancreatic | <0.1 µM (high sensitivity) | 25 µM | [4] |
Table 2: Inhibitory Concentration (IC50) of PF-562,271
| Target/Cell Line | Assay Type | IC50 | Reference |
| FAK (cell-free) | Kinase Assay | 1.5 nM | [5] |
| Pyk2 (cell-free) | Kinase Assay | 13 nM | [3] |
| Various Cancer Cells | FAK Y397 Autophosphorylation | 10-30 nM | [6] |
| Osteosarcoma Cell Lines | Cell Viability (72h) | 1.76 - 3.83 µM | [7] |
| HUVECs | Cell Viability (24h) | 1.118 µM | [7] |
Based on the data for PF-562,271 in T-cells, which showed inhibition of FAK phosphorylation and downstream signaling, a concentration range of 10 nM to 1 µM is recommended as a starting point for experiments with this compound in primary T-cell cultures.
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound in primary T-cell cultures.
Protocol 1: Primary Human T-Cell Isolation and Culture
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) and the subsequent purification and culture of primary human T-cells.
Materials:
-
Ficoll-Paque PLUS
-
PBS (Phosphate Buffered Saline)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human T-cell enrichment kit (negative selection)
-
Recombinant human IL-2
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the buffy coat containing PBMCs.
-
Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet and count the cells.
-
Isolate T-cells from the PBMC population using a human T-cell enrichment kit following the manufacturer's instructions.
-
Resuspend the purified T-cells in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 U/mL IL-2) at a density of 1 x 10^6 cells/mL.
-
Culture the T-cells at 37°C in a 5% CO2 incubator.
Protocol 2: T-Cell Proliferation Assay using CFSE
This protocol details the use of Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation by flow cytometry.
Materials:
-
Isolated primary T-cells
-
CFSE staining solution (5 mM stock in DMSO)
-
Complete RPMI-1640 medium
-
Anti-CD3 and anti-CD28 antibodies (for stimulation)
-
This compound (or vehicle control, e.g., DMSO)
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Resuspend T-cells at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE stock solution to a final concentration of 1-5 µM. Mix quickly by vortexing.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium.
-
Resuspend the CFSE-labeled T-cells in complete medium at 1 x 10^6 cells/mL.
-
Plate the cells in a 96-well plate.
-
Add this compound at the desired final concentrations. Include a vehicle control. Pre-incubate for 1-2 hours.
-
Stimulate the T-cells with plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL).
-
Culture for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells, wash with FACS buffer, and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
Protocol 3: Western Blot Analysis of T-Cell Signaling Proteins
This protocol describes the analysis of protein phosphorylation in primary T-cells following treatment with this compound and TCR stimulation.
Materials:
-
Isolated primary T-cells
-
Complete RPMI-1640 medium
-
This compound (or vehicle control)
-
Anti-CD3 and anti-CD28 antibodies
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-FAK (Y397), anti-FAK, anti-phospho-ZAP-70, anti-ZAP-70, anti-phospho-ERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Culture primary T-cells as described in Protocol 1.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the T-cells with soluble anti-CD3 (10 µg/mL) and anti-CD28 (5 µg/mL) antibodies for 5-15 minutes at 37°C.
-
Immediately place the cells on ice and wash once with ice-cold PBS.
-
Lyse the cells in lysis buffer and quantify protein concentration using a BCA assay.
-
Denature protein lysates by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize protein bands using an ECL detection reagent and an imaging system.
Visualizations
The following diagrams illustrate key pathways and workflows related to the use of this compound in primary T-cell cultures.
References
- 1. Facebook [cancer.gov]
- 2. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK-2250665A in Peripheral Blood Mononuclear Cell (PBMC) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-2250665A is a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (Itk). Itk is a crucial enzyme in the signaling pathways of T-cell receptors (TCR), playing a significant role in T-cell activation, proliferation, and cytokine production. As such, this compound is a valuable tool for studying T-cell mediated immune responses and for the development of novel therapeutics for autoimmune diseases and other inflammatory conditions. These application notes provide detailed protocols for utilizing this compound in human peripheral blood mononuclear cell (PBMC) assays to assess its inhibitory effects on T-cell function.
Mechanism of Action: Itk Inhibition
This compound selectively inhibits Itk, a member of the Tec family of kinases. Upon T-cell receptor (TCR) and CD28 co-stimulation, a signaling cascade is initiated, leading to the activation of phospholipase C-gamma (PLCγ). Itk is essential for the phosphorylation and subsequent activation of PLCγ, which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, culminating in the activation of transcription factors like NFAT and AP-1. These transcription factors drive the expression of key pro-inflammatory cytokines, including Interferon-gamma (IFNγ). By inhibiting Itk, this compound effectively blocks this signaling cascade, leading to a reduction in T-cell activation and cytokine release.
Figure 1: Simplified Itk signaling pathway in T-cells and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the known in vitro activity of this compound.
| Parameter | Value | Cell/Assay Type | Reference |
| pKi | 9.2 | Itk | [1] |
| pIC50 | 6.4 | Aurora B kinase | [1] |
| pIC50 | 6.5 | Btk | [1] |
| Activity | Inhibits IFNγ production | PBMCs | [1] |
Experimental Protocols
Protocol 1: Isolation of Human PBMCs
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate Buffered Saline (PBS), sterile
-
Fetal Bovine Serum (FBS)
-
RPMI-1640 medium
-
50 mL conical tubes
-
15 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible: plasma, a "buffy coat" layer containing PBMCs, the density gradient medium, and red blood cells at the bottom.
-
Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to bring the volume to 50 mL and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in RPMI-1640 supplemented with 10% FBS.
-
Count the cells using a hemocytometer or an automated cell counter and assess viability using Trypan Blue exclusion.
-
Resuspend the cells at the desired concentration for downstream assays.
References
Application Notes and Protocols for GSK-2250665A in Preclinical Research
Disclaimer: Publicly available information regarding in vivo animal studies, including specific dosages, formulations, and detailed experimental protocols for GSK-2250665A, is limited. The following application notes and protocols are based on the known mechanism of action of this compound as a selective Interleukin-2 inducible T-cell kinase (ITK) inhibitor and general practices for in vivo studies of similar compounds. Researchers should treat the suggested protocols as a starting point and optimize them for their specific animal models and experimental goals.
Introduction
This compound is a potent and selective inhibitor of Interleukin-2 inducible T-cell kinase (ITK), a crucial enzyme in the T-cell receptor (TCR) signaling pathway.[1] ITK plays a significant role in T-cell activation, proliferation, and differentiation. Its inhibition is a promising therapeutic strategy for T-cell mediated inflammatory diseases and certain T-cell malignancies. These application notes provide an overview of the ITK signaling pathway, the known in vitro activity of this compound, and a generalized protocol for in vivo animal studies.
Mechanism of Action and Signaling Pathway
ITK is a member of the Tec family of non-receptor tyrosine kinases and is predominantly expressed in T-cells and NK cells. Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to the activation of ITK. Activated ITK then phosphorylates and activates phospholipase C-gamma 1 (PLCγ1). This leads to the generation of second messengers, inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn trigger calcium flux and activation of protein kinase C (PKC). Ultimately, this cascade results in the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and AP-1, which drive the expression of genes essential for T-cell activation, including the production of cytokines like Interleukin-2 (IL-2). By inhibiting ITK, this compound blocks this signaling cascade, thereby suppressing T-cell activation and effector functions.
ITK Signaling Pathway Diagram
Caption: ITK Signaling Pathway and the inhibitory action of this compound.
In Vitro Activity of this compound
The following table summarizes the reported in vitro activity of this compound.
| Parameter | Value | Description | Reference |
| pKi | 9.2 | Potency of inhibition against ITK. | [1] |
| Cellular pIC50 | 7.3 | Inhibition of IFNγ production in Peripheral Blood Mononuclear Cells (PBMCs). | [1] |
| Selectivity | High | Selective for ITK over other kinases such as Aurora B and Btk. | [1] |
Generalized Protocol for In Vivo Animal Studies
This protocol provides a general framework for evaluating the efficacy of an ITK inhibitor like this compound in a relevant animal model (e.g., a mouse model of allergic asthma or a T-cell lymphoma xenograft model). Specific details such as animal strain, age, gender, dosage, formulation, and route of administration must be empirically determined and optimized.
Materials
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water, or as recommended by the supplier)
-
Experimental animals (e.g., BALB/c mice for asthma models, immunodeficient mice for xenograft models)
-
Reagents for inducing the disease model (e.g., ovalbumin and alum for asthma, T-cell lymphoma cell line for xenografts)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Anesthesia
-
Equipment for sample collection and analysis (e.g., flow cytometer, ELISA reader)
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study.
Caption: Generalized workflow for an in vivo efficacy study of an ITK inhibitor.
Methodological Details
-
Animal Model Selection and Acclimatization: Choose an appropriate animal model that recapitulates the human disease of interest. Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
-
Dose Formulation: Prepare a stock solution of this compound. The final formulation for administration will depend on the chosen route (e.g., oral, intraperitoneal). A common vehicle for oral administration of hydrophobic compounds is 0.5% methylcellulose or a suspension in corn oil. Prepare fresh formulations regularly.
-
Dose Determination: Conduct a pilot dose-range finding study to determine a well-tolerated and effective dose. This typically involves administering a range of doses to small groups of animals and monitoring for signs of toxicity and preliminary efficacy.
-
Disease Induction: Follow a validated protocol for inducing the disease model. For example, in an ovalbumin-induced asthma model, this would involve sensitization with ovalbumin/alum followed by challenges with aerosolized ovalbumin.
-
Treatment Administration: Begin treatment with this compound at a predetermined time relative to disease induction. The dosing frequency (e.g., once or twice daily) and route of administration should be consistent throughout the study. Include a vehicle-treated control group and potentially a positive control group (a known effective treatment).
-
Monitoring and Endpoint Analysis: Monitor animals daily for clinical signs of disease and any adverse effects of the treatment. At the end of the study, collect relevant samples for analysis. This may include:
-
Blood: for pharmacokinetic analysis and measurement of systemic cytokine levels (e.g., by ELISA).
-
Bronchoalveolar lavage fluid (for asthma models): for differential cell counts and cytokine analysis.
-
Tissues (e.g., lung, spleen, tumor): for histological analysis, flow cytometric analysis of immune cell populations, and measurement of target engagement (e.g., phosphorylation of downstream targets of ITK).
-
Conclusion
References
Application Notes and Protocols for GSK-2250665A Administration in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of the Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitor, GSK-2250665A, and its close analog, GSK2982772, in preclinical mouse models of inflammation. The protocols and data presented are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of RIPK1 inhibition in inflammatory diseases.
Mechanism of Action: RIPK1 Inhibition in Inflammation
This compound and its analogs are potent and selective inhibitors of RIPK1, a critical signaling node in the regulation of inflammation and programmed cell death.[1][2][3][4] RIPK1's kinase activity is a key driver of necroptosis, a form of regulated necrosis that leads to the release of damage-associated molecular patterns (DAMPs) and subsequent inflammation.[1] Furthermore, RIPK1 can also mediate the production of pro-inflammatory cytokines through pathways such as NF-κB and MAPK.[5] By inhibiting the kinase function of RIPK1, this compound and related compounds are designed to block these pro-inflammatory and cell death-inducing signals, thereby offering a potential therapeutic strategy for a range of inflammatory conditions.[2][4]
The signaling pathways influenced by RIPK1 are complex. Upon stimulation by ligands such as Tumor Necrosis Factor (TNF), RIPK1 can be recruited to different protein complexes. In one context, it acts as a scaffold to promote cell survival and inflammation via NF-κB activation. In another, its kinase activity can trigger apoptosis or necroptosis. Inhibition of RIPK1 kinase activity is intended to shift the balance away from the pro-inflammatory and cell death outcomes.
Signaling Pathway Diagram
Caption: RIPK1 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
TNF-induced Systemic Inflammatory Response Syndrome (SIRS) Model
This acute model is used to evaluate the ability of a compound to protect against a cytokine-storm-like inflammatory response.
Experimental Workflow Diagram
Caption: Workflow for the TNF-induced SIRS Mouse Model.
Methodology:
-
Animals: Use male C57BL/6 mice.
-
Groups: Randomize mice into vehicle control (saline) and treatment groups.
-
Compound Administration: Prepare GSK2982772 (a close analog of this compound) in a suitable vehicle (e.g., saline). Administer orally by gavage at doses of 3, 10, and 50 mg/kg.[2]
-
Induction of SIRS: 15 minutes after compound administration, inject 30 µg of mouse TNFα intravenously.[2]
-
Monitoring: Measure the rectal temperature of the mice at baseline and at regular intervals for up to 6 hours post-TNFα injection.[2] The study is typically terminated when the control group shows a significant drop in temperature (e.g., a 7°C loss).[2]
-
Endpoint: The primary endpoint is the change in body temperature from baseline. A reduction in the TNFα-induced hypothermia indicates efficacy of the RIPK1 inhibitor.
Collagen Antibody-Induced Arthritis (CAIA) Model
The CAIA model is a widely used model of rheumatoid arthritis that rapidly induces an inflammatory arthritis.
Experimental Workflow Diagram
Caption: Workflow for the Collagen Antibody-Induced Arthritis (CAIA) Model.
Methodology:
-
Animals: Use male DBA/1 mice, 10-11 weeks of age.[6]
-
Induction of Arthritis:
-
Day 0: Administer a cocktail of anti-collagen antibodies intravenously.[6]
-
Day 3: Inject 50 µg of lipopolysaccharide (LPS) intraperitoneally to synchronize and enhance the arthritis development.[6]
-
Day 10 (Optional): A second LPS injection can be administered to promote further arthritis development.[6]
-
-
Compound Administration:
-
Assessment:
-
Clinical Scoring: Monitor mice daily and assign a clinical score to each limb based on the severity of edema and erythema (e.g., 0 = normal, 1 = slight edema/erythema, 2 = pervading edema/erythema, 3 = pronounced edema and erythema with incapacitated mobility).
-
Histological Analysis: At the end of the study, collect joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Data Presentation
The following tables summarize representative data from preclinical studies of GSK's RIPK1 inhibitors.
Table 1: Efficacy of GSK2982772 in the TNF-induced SIRS Model in Mice
| Treatment Group | Dose (mg/kg, oral) | Maximum Temperature Drop (°C, Mean ± SEM) | Protection from Hypothermia (%) |
| Vehicle (Saline) | - | -7.0 ± 0.5 | 0 |
| GSK2982772 | 3 | -4.5 ± 0.6 | 36 |
| GSK2982772 | 10 | -2.0 ± 0.4 | 71 |
| GSK2982772 | 50 | -0.5 ± 0.3 | 93 |
Data are illustrative and based on the description in Harris et al. (2017).[2]
Table 2: Expected Outcomes in a CAIA Mouse Model with an Effective RIPK1 Inhibitor
| Parameter | Vehicle Control | This compound (Prophylactic) | This compound (Therapeutic) |
| Mean Clinical Score (Day 14) | High (e.g., 8-10) | Significantly Reduced | Moderately Reduced |
| Paw Swelling (mm) | Increased | Significantly Reduced | Moderately Reduced |
| Histological Score (Inflammation) | Severe | Mild to Moderate | Moderate |
| Histological Score (Cartilage Damage) | Severe | Mild | Moderate |
| Histological Score (Bone Erosion) | Severe | Minimal to Mild | Mild to Moderate |
| Serum Pro-inflammatory Cytokines (e.g., IL-6, TNFα) | Elevated | Significantly Reduced | Reduced |
This table represents expected trends and the magnitude of effects will be dose-dependent.
Conclusion
This compound and its analogs, as potent RIPK1 inhibitors, have demonstrated significant anti-inflammatory effects in preclinical mouse models of both acute systemic inflammation and chronic arthritis. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of RIPK1 inhibition. Further studies are warranted to fully elucidate the efficacy and safety profile of this compound in various inflammatory and autoimmune diseases.
References
- 1. libcatalog.usc.edu [libcatalog.usc.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of a candidate anti-arthritic drug using the mouse collagen antibody induced arthritis model and clinically relevant biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Cytokine Inhibition with GSK-2250665A
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-2250665A is a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (Itk), a crucial enzyme in the signaling pathways of T-cells.[1][2][3][4] As a member of the Tec family of non-receptor tyrosine kinases, Itk is a key regulator of T-cell receptor (TCR) signaling, which governs T-cell development, proliferation, and differentiation.[5][6] Consequently, Itk plays a significant role in the production of various cytokines that mediate the immune response. Inhibition of Itk is a promising therapeutic strategy for a range of immune-mediated inflammatory diseases, including asthma and autoimmune disorders.[5][7]
These application notes provide a comprehensive overview of the methodologies to measure the inhibitory effect of this compound on cytokine production, particularly focusing on its impact on T-cell mediated inflammatory responses.
Mechanism of Action: Itk Signaling Pathway
Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell, a signaling cascade is initiated, leading to the activation of Itk. Activated Itk phosphorylates and activates phospholipase C-gamma 1 (PLCγ1), which in turn generates the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in calcium mobilization and the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and AP-1. These transcription factors are essential for the expression of a variety of cytokine genes, including IFNγ, IL-2, IL-4, IL-5, and IL-13.[5][7] this compound exerts its inhibitory effect by blocking the kinase activity of Itk, thereby disrupting this signaling pathway and reducing the production of downstream cytokines.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various assays. The following table summarizes the key potency data.
| Compound | Target | Assay Type | Value | Cytokine Measured | Cell Type | Reference |
| This compound | Itk | Binding Affinity | pKi = 9.2 | N/A | N/A | [1][2][3][4] |
| This compound | Itk | Cellular Inhibition | pIC50 = 7.3 | IFNγ | PBMCs | [2] |
| This compound | Aurora B Kinase | Cellular Inhibition | pIC50 = 6.4 | N/A | N/A | [1] |
| This compound | Btk | Cellular Inhibition | pIC50 = 6.5 | N/A | N/A | [1] |
Experimental Protocols
Protocol 1: Measurement of IFNγ Inhibition in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol details the methodology to assess the inhibitory effect of this compound on IFNγ production in stimulated human PBMCs.
1. Materials and Reagents:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies
-
DMSO (vehicle control)
-
Human IFNγ ELISA Kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
2. Experimental Workflow:
3. Step-by-Step Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Culture: Resuspend the isolated PBMCs in complete RPMI-1640 medium. Perform a cell count and viability assessment (e.g., using trypan blue exclusion). Adjust the cell density to 1 x 10^6 cells/mL.
-
Cell Plating: Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Inhibitor Addition: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the diluted inhibitor to the respective wells. For the vehicle control, add 50 µL of medium containing the same final concentration of DMSO.
-
Pre-incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
Cell Stimulation: Prepare a stock solution of the stimulant (e.g., PHA at 10 µg/mL or anti-CD3/anti-CD28 beads). Add 50 µL of the stimulant to each well, except for the unstimulated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Cytokine Measurement: Quantify the concentration of IFNγ in the supernatants using a commercial Human IFNγ ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IFNγ concentration against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
Protocol 2: General Protocol for Measuring Inhibition of other T-cell Cytokines (e.g., IL-4, IL-5, IL-13)
To measure the effect of this compound on other T-cell cytokines, the general protocol for IFNγ can be adapted. The primary modifications would be in the cell stimulation and the choice of ELISA kit.
-
For Th2 Cytokines (IL-4, IL-5, IL-13): To promote the differentiation of naive T-cells towards a Th2 phenotype, the culture medium can be supplemented with IL-4 and anti-IFNγ antibodies during the stimulation period.
-
ELISA Kits: Use specific ELISA kits for the cytokine of interest (e.g., Human IL-4 ELISA Kit, Human IL-5 ELISA Kit, etc.).
Conclusion
This compound is a valuable research tool for investigating the role of Itk in T-cell mediated immunity and inflammation. The protocols outlined in these application notes provide a robust framework for quantifying the inhibitory effects of this compound on the production of key cytokines. Such studies are essential for understanding the therapeutic potential of Itk inhibitors in various inflammatory and autoimmune diseases.
References
- 1. GSK 2250665A | ITK | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. gsk-2250665 — TargetMol Chemicals [targetmol.com]
- 4. abmole.com [abmole.com]
- 5. pure.psu.edu [pure.psu.edu]
- 6. Inhibition of ITK Signaling Causes Amelioration in Sepsis-Associated Neuroinflammation and Depression-like State in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: GSK-2250665A for T-Cell Inhibition
Welcome to the technical support center for the use of GSK-2250665A in T-cell inhibition experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in T-cells?
A1: this compound is a potent and selective inhibitor of Inducible T-cell Kinase (Itk). It is not a GSK-3 inhibitor. Itk is a critical enzyme in the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, Itk is activated and subsequently phosphorylates and activates Phospholipase C-gamma 1 (PLCγ1). This leads to a cascade of downstream signaling events, including calcium mobilization and the activation of transcription factors like NFAT and NF-κB, which are essential for T-cell activation, proliferation, and cytokine production. By inhibiting Itk, this compound effectively blocks this signaling cascade, leading to the suppression of T-cell responses.
Q2: What is the optimal concentration of this compound to use for T-cell inhibition?
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent like DMSO to create a stock solution. It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) to minimize the volume of solvent added to your cell cultures, as high concentrations of DMSO can be toxic to cells. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light.
Troubleshooting Guides
Problem 1: No or weak inhibition of T-cell proliferation or cytokine production.
| Possible Cause | Troubleshooting Step |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the IC50 for your specific experimental setup. |
| Inhibitor Degradation | Ensure the this compound stock solution has been stored correctly (aliquoted, at -20°C or -80°C, protected from light) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot for each experiment. |
| Strong T-cell Stimulation | The strength of the T-cell activation signal can influence the required inhibitor concentration. If using very strong stimuli (e.g., high concentrations of anti-CD3/CD28 antibodies or PMA/Ionomycin), a higher concentration of this compound may be needed. Consider titrating the stimulus alongside the inhibitor. |
| Cell Type Variability | Different T-cell subsets (e.g., naive vs. memory, CD4+ vs. CD8+) may have varying sensitivity to Itk inhibition. Ensure you are using a consistent T-cell population and consider testing the inhibitor on isolated subsets if results are inconsistent. |
| Incorrect Assay Timing | The timing of inhibitor addition relative to T-cell stimulation is critical. For optimal inhibition, pre-incubate the T-cells with this compound for a sufficient period (e.g., 30-60 minutes) before adding the stimulus. |
Problem 2: High background or non-specific effects observed.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture is low and consistent across all wells, including vehicle controls. Typically, a final DMSO concentration of ≤ 0.1% is well-tolerated by most T-cells. |
| Off-target Effects | While this compound is selective for Itk, at very high concentrations, it may inhibit other kinases.[1][2] Stick to the lowest effective concentration determined from your dose-response experiments to minimize potential off-target effects. The pIC50 values for Aurora B kinase and Btk are 6.4 and 6.5, respectively, indicating that at higher concentrations, these kinases could be affected.[1][2] |
| Cell Viability Issues | Assess cell viability in your assays (e.g., using Trypan Blue, Propidium Iodide, or a viability dye for flow cytometry) to distinguish between specific inhibition of T-cell function and general cytotoxicity. If significant cell death is observed at the effective inhibitory concentration, consider using a lower concentration or a different inhibitor. |
Quantitative Data Summary
The following table summarizes the known inhibitory activities of this compound.
| Target | Activity | Value | Reference |
| Itk | pKi | 9.2 | [1][2] |
| Aurora B kinase | pIC50 | 6.4 | [1][2] |
| Btk | pIC50 | 6.5 | [1][2] |
Note: pKi is the negative logarithm of the inhibition constant (Ki), and pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher value indicates greater potency.
Experimental Protocols
T-Cell Proliferation Assay using CFSE
This protocol outlines the steps for measuring T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dilution by flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
This compound
-
DMSO (for stock solution)
-
Complete RPMI-1640 medium (with 10% FBS, Penicillin/Streptomycin)
-
CFSE dye
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, PHA)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. If using isolated T-cells, proceed to the next step.
-
CFSE Staining:
-
Wash cells with PBS.
-
Resuspend cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells 2-3 times with complete RPMI medium.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled cells in complete RPMI medium.
-
Plate the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Prepare serial dilutions of this compound in complete RPMI medium.
-
Add the inhibitor dilutions to the respective wells and pre-incubate for 30-60 minutes at 37°C. Include a vehicle-only control (DMSO).
-
Add the T-cell activation stimulus to the wells. Include an unstimulated control.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells from the wells.
-
Wash the cells with FACS buffer.
-
If desired, stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).
-
Acquire the samples on a flow cytometer. CFSE fluorescence is typically detected in the FITC channel.
-
Analyze the data by gating on the live T-cell population and examining the CFSE histogram. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Cytokine Production Assay (ELISA)
This protocol describes the measurement of cytokine (e.g., IFN-γ, IL-2) secretion from T-cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human PBMCs or isolated T-cells
-
This compound
-
DMSO
-
Complete RPMI-1640 medium
-
T-cell activation stimuli
-
Commercially available ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, standard, substrate, and stop solution)
-
96-well ELISA plate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate PBMCs or T-cells in a 96-well culture plate at an appropriate density.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 30-60 minutes.
-
Stimulate the cells with the desired T-cell activator.
-
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator. The optimal incubation time will depend on the specific cytokine being measured.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant from each well. Supernatants can be assayed immediately or stored at -80°C.
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions. A general procedure is as follows:
-
Coat a 96-well ELISA plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the collected supernatants and the provided cytokine standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Generate a standard curve using the known concentrations of the cytokine standards.
-
Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: TCR signaling pathway and the inhibitory action of this compound on Itk.
Caption: A typical experimental workflow for assessing T-cell inhibition.
References
Technical Support Center: GSK-2250665A Kinase Profiling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of GSK-2250665A in kinase profiling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent inhibitor of Interleukin-2-inducible T-cell kinase (Itk), a member of the Tec family of kinases. It exhibits a high binding affinity with a pKi of 9.2.[1][2] Itk is a crucial component of the T-cell receptor (TCR) signaling pathway and plays a significant role in T-cell activation and proliferation.
Q2: What are the known primary off-target kinases for this compound?
Initial kinase selectivity screening has identified Aurora B kinase and Bruton's tyrosine kinase (Btk) as off-targets for this compound.[2]
Q3: How significant is the off-target activity of this compound against Aurora B and Btk?
This compound displays significantly lower potency against its known off-targets compared to its primary target, Itk. The pIC50 values for Aurora B kinase and Btk are 6.4 and 6.5, respectively, which is substantially lower than the pKi of 9.2 for Itk.[2]
Q4: What are the potential cellular consequences of off-target inhibition of Aurora B kinase?
Aurora B kinase is a key regulator of mitosis. Its inhibition can lead to defects in chromosome segregation and cytokinesis, potentially resulting in aneuploidy and cell death. When using this compound in cellular assays, it is important to consider these potential effects, especially at higher concentrations where inhibition of Aurora B might become more pronounced.
Q5: What are the potential cellular consequences of off-target inhibition of Btk?
Bruton's tyrosine kinase (Btk) is essential for B-cell receptor (BCR) signaling, which governs B-cell development, activation, and survival. Off-target inhibition of Btk by this compound could potentially impact B-cell function, which should be considered in immunological studies.
Troubleshooting Guide
Issue 1: Unexpected cellular phenotype observed that is inconsistent with Itk inhibition.
-
Possible Cause: This may be due to the off-target effects of this compound, particularly at higher concentrations. Inhibition of kinases like Aurora B or Btk could lead to phenotypes unrelated to T-cell receptor signaling.
-
Troubleshooting Steps:
-
Titrate the concentration of this compound: Determine the lowest effective concentration that inhibits Itk without significantly affecting off-target kinases.
-
Use a more selective Itk inhibitor as a control: Comparing the phenotype with that induced by a structurally different and more selective Itk inhibitor can help to distinguish on-target from off-target effects.
-
Perform counter-screening: If a specific off-target is suspected, use a selective inhibitor for that kinase to see if it phenocopies the unexpected effects.
-
Analyze cell cycle and B-cell function: If Aurora B or Btk inhibition is suspected, perform assays to assess mitotic progression and B-cell activation, respectively.
-
Issue 2: Discrepancy between biochemical assay results and cellular assay results.
-
Possible Cause: Cellular ATP concentrations are significantly higher than those typically used in biochemical kinase assays. Since this compound is an ATP-competitive inhibitor, its apparent potency in cells may be lower than in vitro.
-
Troubleshooting Steps:
-
Optimize biochemical assay conditions: If possible, perform the biochemical kinase assay with ATP concentrations that are closer to physiological levels (typically in the low millimolar range) to better reflect the cellular environment.
-
Determine cellular target engagement: Use techniques such as cellular thermal shift assays (CETSA) or phospho-flow cytometry to confirm that this compound is engaging Itk within the cell at the concentrations used.
-
Data Presentation
Table 1: On-Target and Off-Target Activity of this compound
| Target Kinase | Parameter | Value | Selectivity vs. Itk (fold) |
| Itk | pKi | 9.2 | - |
| Aurora B | pIC50 | 6.4 | ~630 |
| Btk | pIC50 | 6.5 | ~500 |
Note: Fold selectivity is an approximation based on the difference in pKi/pIC50 values.
Experimental Protocols
Protocol 1: Biochemical Kinase Assay for Itk (Representative)
This protocol is a representative example based on commercially available luminescent kinase assays (e.g., ADP-Glo™).
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Prepare serial dilutions of this compound in 1x Kinase Assay Buffer with a final DMSO concentration not exceeding 1%.
-
Prepare a solution of recombinant human Itk enzyme in 1x Kinase Assay Buffer.
-
Prepare a solution of a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) in 1x Kinase Assay Buffer.
-
Prepare a solution of ATP at a concentration appropriate for the assay (e.g., at the Km for Itk, or a fixed concentration like 10 µM).
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of the this compound dilution or vehicle control to the wells.
-
Add 10 µL of the Itk enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescent ADP detection reagent (e.g., ADP-Glo™) according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Signaling Pathway Diagrams
Caption: Itk Signaling Pathway and Inhibition by this compound.
Caption: Off-Target Signaling Pathways Potentially Affected by this compound.
Caption: General Workflow for a Biochemical Kinase Profiling Assay.
References
Technical Support Center: GSK-2250665A In Vivo Formulation
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the dissolution and in vivo administration of GSK-2250665A.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. This compound is soluble in DMSO up to 100 mM. It is also soluble in 1eq. HCl to 20 mM.
Q2: Can I administer the DMSO stock solution directly to animals?
A2: It is not recommended to administer a high concentration of DMSO directly to animals as it can cause toxicity. The DMSO stock solution should be further diluted in a suitable vehicle for in vivo administration. For many animal studies, the final concentration of DMSO in the administered formulation should be kept low, typically below 10%.
Q3: What are some common vehicles for in vivo administration of hydrophobic compounds like this compound?
A3: Common vehicles for administering hydrophobic compounds to animals include:
-
A mixture of DMSO and saline.
-
A formulation containing DMSO, PEG300 (polyethylene glycol 300), and Tween-80 in saline.
-
A suspension in an aqueous vehicle like carboxymethyl cellulose (CMC).
-
Corn oil for oral administration.
The choice of vehicle depends on the route of administration (e.g., intraperitoneal, oral) and the required dosage.
Q4: How should I prepare a formulation for intraperitoneal (IP) injection?
A4: A common approach for IP injection is to first dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution. This stock is then further diluted with a vehicle such as a combination of PEG300, Tween-80, and saline to achieve the final desired concentration. A typical formulation might consist of up to 10% DMSO, 40% PEG300, 5% Tween-80, and the remainder as saline. It is crucial to ensure the final solution is clear and free of precipitation.
Q5: What is a suitable formulation for oral gavage?
A5: For oral gavage, you can prepare a suspension of this compound in a vehicle like 0.5% carboxymethyl cellulose (CMC) in water. Alternatively, a solution can be prepared using a vehicle containing DMSO, PEG300, and water. Another option for oral administration is to formulate the compound in corn oil, especially for hydrophobic molecules.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in the final formulation | The compound's solubility limit has been exceeded in the final vehicle. The proportion of the organic solvent (e.g., DMSO) is too low. | Increase the percentage of co-solvents like PEG300 or Tween-80. Perform a small-scale solubility test with varying vehicle compositions to find the optimal ratio. Gentle warming and sonication can also help in dissolving the compound, but ensure the compound is stable at higher temperatures. |
| Animal distress or adverse reaction after injection | The vehicle or the compound concentration may be causing irritation or toxicity. The pH of the solution may be inappropriate. | Reduce the concentration of DMSO in the final formulation. Ensure the pH of the aqueous component is close to physiological pH (around 7.4). Consider using a different, well-tolerated vehicle. Observe the animals closely post-administration for any signs of distress. |
| Inconsistent experimental results | The compound may not be uniformly suspended or fully dissolved, leading to inaccurate dosing. The formulation may not be stable over time. | Ensure the formulation is prepared fresh before each use. If using a suspension, vortex the solution thoroughly before each administration to ensure a uniform distribution of the compound. For solutions, visually inspect for any signs of precipitation before use. |
| Difficulty in administering the formulation due to high viscosity | The concentration of components like PEG300 or CMC is too high. | Adjust the proportions of the vehicle components to reduce viscosity while maintaining the solubility of the compound. Gentle warming of the formulation (if the compound is heat-stable) can also temporarily reduce viscosity. |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
This protocol provides a general method for preparing a solution of this compound for intraperitoneal administration in mice.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare Stock Solution:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of this compound.
-
Vortex thoroughly until the powder is completely dissolved. This is your stock solution.
-
-
Prepare Final Formulation:
-
In a separate sterile tube, prepare the vehicle by mixing the required volumes of DMSO, PEG300, Tween-80, and saline. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
To prepare the final dosing solution, add the appropriate volume of the this compound stock solution to the vehicle. For example, to achieve a final concentration of 1 mg/mL in the above vehicle, add 100 µL of the 10 mg/mL stock solution to 900 µL of the vehicle.
-
Vortex the final solution thoroughly to ensure it is homogeneous. If needed, sonicate for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there is no precipitation before administration.
-
Preparation of this compound for Oral Gavage
This protocol outlines a general method for preparing a suspension of this compound for oral administration in rodents.
Materials:
-
This compound powder
-
Carboxymethyl cellulose sodium salt (CMC)
-
Sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile tubes
Procedure:
-
Prepare 0.5% CMC Vehicle:
-
Weigh 0.5 g of CMC and add it to 100 mL of sterile water.
-
Stir the mixture using a magnetic stirrer until the CMC is fully dissolved. This may take some time. Gentle heating can accelerate the process, but ensure the solution cools to room temperature before adding the compound.
-
-
Prepare this compound Suspension:
-
Weigh the required amount of this compound powder.
-
Add a small amount of the 0.5% CMC vehicle to the powder and triturate using a mortar and pestle to create a smooth paste. This helps in achieving a fine, uniform suspension.
-
Gradually add the remaining volume of the 0.5% CMC vehicle while continuously stirring or vortexing.
-
Stir the suspension for at least 30 minutes to ensure it is homogeneous.
-
Before each administration, vortex the suspension thoroughly to ensure uniform distribution of the compound.
-
Visualizations
Caption: Workflow for preparing this compound for in vivo use.
Technical Support Center: Interpreting Unexpected Phenotypes with GSK-2250665A
Welcome to the technical support center for GSK-2250665A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a focus on interpreting unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the Interleukin-2-inducible T-cell kinase (Itk).[1][2] Itk is a non-receptor tyrosine kinase that plays a critical role in T-cell receptor (TCR) signaling, which is essential for T-cell activation, proliferation, and differentiation. By inhibiting Itk, this compound is expected to modulate T-cell mediated immune responses.
Q2: What are the known selectivity and potency values for this compound?
A2: this compound exhibits high affinity for Itk. The available data on its potency and selectivity are summarized in the table below.
| Target | Parameter | Value | Reference |
| Itk | pKi | 9.2 | [1][2] |
| Aurora B kinase | pIC50 | 6.4 | [1][2] |
| Btk | pIC50 | 6.5 | [1][2] |
Q3: What is the expected biological effect of this compound in a cellular assay?
A3: In peripheral blood mononuclear cells (PBMCs), this compound has been shown to inhibit the production of Interferon-gamma (IFNγ), a key cytokine in T-cell mediated immune responses.[1] The expected outcome in a T-cell activation assay would be a dose-dependent decrease in markers of T-cell activation, such as cytokine production (e.g., IL-2, IFNγ) and proliferation.
Troubleshooting Unexpected Phenotypes
Encountering unexpected results is a common aspect of experimental research. This guide provides a structured approach to troubleshooting when your observations with this compound deviate from the expected phenotype.
Unexpected Observation 1: Lack of Efficacy or Weaker Than Expected Inhibition
| Potential Cause | Troubleshooting Steps |
| Compound Integrity and Handling | - Verify the purity and integrity of your this compound stock. - Ensure proper storage conditions (e.g., at +4°C for solid, -20°C or -80°C for stock solutions).[1] - Confirm the accuracy of your stock solution concentration. - Perform a fresh dilution of the compound from a new stock vial. |
| Experimental Assay Conditions | - ATP Concentration (in biochemical assays): If using a biochemical kinase assay, ensure the ATP concentration is appropriate. High ATP concentrations can compete with ATP-competitive inhibitors.[3] - Cell Health and Viability: Assess cell viability before and after treatment. High compound concentrations or prolonged incubation may induce cytotoxicity. - Serum Presence: Components in serum can sometimes interfere with compound activity. Consider reducing serum concentration or using serum-free media if appropriate for your assay. |
| Cellular Context | - Target Expression: Confirm that your cell model expresses Itk at sufficient levels. - Redundant Signaling Pathways: Consider the possibility of compensatory signaling pathways in your specific cell type that may bypass the requirement for Itk. |
Unexpected Observation 2: Paradoxical or Opposite Effects (e.g., Increased T-cell Activation)
While this compound is expected to inhibit T-cell activation, studies with other small-molecule Itk inhibitors have reported unexpected outcomes in certain contexts. For instance, in a mouse model of asthma, an Itk inhibitor failed to reduce inflammation and instead led to T-cell hyperplasia and increased production of Th2-type cytokines.
| Potential Cause | Investigative Steps |
| Off-Target Effects | - Although this compound is selective, it may interact with other kinases at higher concentrations. - Perform a broader kinase selectivity screen to identify potential off-target interactions. - Consult literature for known off-target effects of similar kinase inhibitors. |
| Complex Biological Response | - The role of Itk may be more complex than simple activation. Itk inhibition could potentially skew T-cell differentiation towards other lineages or alter feedback loops in the immune response. - Analyze a broader range of cytokines and cell surface markers to get a more comprehensive picture of the cellular phenotype. |
| Experimental Model System | - The observed phenotype may be specific to the particular cell line, primary cell type, or in vivo model being used. - Compare your results with data from different model systems if possible. |
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
Experimental Protocols
Key Experiment: Inhibition of IFNγ Production in Human PBMCs
This protocol outlines a general procedure to assess the inhibitory effect of this compound on IFNγ production in stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs
-
This compound
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies, or PHA)
-
DMSO (vehicle control)
-
IFNγ ELISA kit
-
96-well cell culture plates
Protocol Workflow:
Caption: A streamlined workflow for assessing the inhibition of IFNγ production in PBMCs.
Detailed Steps:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate them in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Compound Pre-incubation: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of the inhibitor (and a vehicle control, e.g., 0.1% DMSO) to the cells and pre-incubate for 1-2 hours at 37°C, 5% CO2.
-
T-cell Stimulation: Add T-cell stimulants (e.g., plate-bound anti-CD3 at 1-5 µg/mL and soluble anti-CD28 at 1-2 µg/mL) to the wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.
-
IFNγ ELISA: Quantify the concentration of IFNγ in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
Signaling Pathway
Itk Signaling Pathway in T-cells
This compound targets Itk, a key kinase in the T-cell receptor (TCR) signaling cascade. Understanding this pathway is crucial for interpreting experimental results.
Caption: Simplified Itk signaling pathway downstream of the T-cell receptor (TCR). This compound inhibits Itk, blocking downstream signaling events.
References
Technical Support Center: GSK-2250665A Vehicle Control for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK-2250665A in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Interleukin-2 inducible T-cell kinase (Itk).[1] Itk is a crucial enzyme in the T-cell receptor (TCR) signaling pathway, and its inhibition can modulate T-cell activation and subsequent inflammatory responses.
Q2: What is the recommended vehicle for dissolving this compound for in vitro use?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[2] It is recommended to prepare a high-concentration stock solution in 100% DMSO.
Q3: What is the maximum concentration of DMSO that can be used in my cell-based assay?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v). Most cell lines can tolerate up to 0.5%, but higher concentrations can lead to cytotoxicity or off-target effects. It is crucial to include a vehicle control in your experiments, which consists of the same final concentration of DMSO as your experimental conditions, to account for any solvent effects.
Q4: How should I store this compound and its stock solutions?
A4: The solid powder of this compound should be stored at -20°C for long-term storage.[2] DMSO stock solutions can be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Experimental Protocols and Data
Preparing this compound Stock Solutions
This compound has a molecular weight of 459.61 g/mol . The following table provides the volume of DMSO required to prepare stock solutions of various concentrations.
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound |
| 1 mM | 2.176 mL | 10.88 mL |
| 5 mM | 435.2 µL | 2.176 mL |
| 10 mM | 217.6 µL | 1.088 mL |
| 50 mM | 43.5 µL | 217.6 µL |
Exemplary Protocol: Inhibition of T-Cell Proliferation and IFN-γ Secretion
This protocol describes the use of this compound to inhibit the proliferation and IFN-γ secretion of human peripheral blood mononuclear cells (PBMCs) stimulated with anti-CD3 and anti-CD28 antibodies.
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Anti-CD3 antibody (plate-bound)
-
Anti-CD28 antibody (soluble)
-
This compound
-
DMSO (vehicle control)
-
Cell proliferation dye (e.g., CFSE)
-
Human IFN-γ ELISA kit
Experimental Workflow:
Caption: Workflow for assessing the effect of this compound on T-cell responses.
Procedure:
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) and incubate for at least 2 hours at 37°C or overnight at 4°C. Wash the plate with sterile PBS before use.
-
Cell Staining: Resuspend PBMCs in PBS at 1x10^6 cells/mL and stain with CFSE according to the manufacturer's protocol.
-
Cell Plating: Seed the CFSE-stained PBMCs at a density of 2x10^5 cells/well in the anti-CD3 coated plate.
-
Inhibitor Addition: Prepare serial dilutions of this compound in culture medium. A suggested starting concentration range is 1 nM to 10 µM. Add the diluted inhibitor or DMSO vehicle control to the wells. The final DMSO concentration should not exceed 0.1%.
-
Stimulation: Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for IFN-γ analysis by ELISA.
-
Proliferation Analysis: Resuspend the cells and analyze CFSE dilution by flow cytometry to determine the extent of cell proliferation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background in vehicle control wells | DMSO concentration is too high, causing cytotoxicity or non-specific effects. | Ensure the final DMSO concentration is ≤ 0.1%. Perform a DMSO toxicity titration curve for your specific cell type. |
| Inconsistent results between replicates | Pipetting errors, especially with small volumes of concentrated stock solutions. Uneven cell distribution in the wells. | Prepare intermediate dilutions of this compound to increase the pipetting volume. Ensure cells are well-resuspended before plating. |
| No or weak inhibition by this compound | The concentration of the inhibitor is too low. The compound has degraded. | Test a broader and higher concentration range of this compound. Prepare fresh dilutions from a new aliquot of the stock solution. |
| Precipitation of the compound in the culture medium | The final concentration of the compound exceeds its solubility in the aqueous medium. | Ensure the final DMSO concentration is sufficient to maintain solubility. Do not exceed the recommended final concentration range. Visually inspect the wells for any precipitation after adding the compound. |
Signaling Pathway
Caption: Simplified Itk signaling pathway downstream of the T-cell receptor.
References
Validation & Comparative
A Comparative Guide to Itk Inhibitors: GSK-2250665A vs. Ibrutinib
For Researchers, Scientists, and Drug Development Professionals
Interleukin-2-inducible T-cell kinase (Itk), a member of the Tec family of non-receptor tyrosine kinases, is a critical mediator of T-cell receptor (TCR) signaling.[1] Its role in T-cell activation, differentiation, and cytokine production makes it an attractive therapeutic target for a range of immunological and inflammatory diseases. This guide provides an objective comparison of two prominent Itk inhibitors, GSK-2250665A and Ibrutinib, focusing on their performance, mechanism of action, and supporting experimental data to aid researchers in their drug development endeavors.
Mechanism of Action
This compound is a selective inhibitor of Itk.[2][3] It functions by competing with ATP for the kinase's active site, thereby preventing the phosphorylation of downstream substrates.
Ibrutinib , on the other hand, is a potent and irreversible inhibitor of both Bruton's tyrosine kinase (BTK) and Itk.[4][5] It forms a covalent bond with a cysteine residue (Cys-442 in Itk) in the active site of the kinase, leading to sustained inhibition.[4] This irreversible binding mechanism differentiates it from ATP-competitive inhibitors like this compound.
Potency and Selectivity
The inhibitory potency and selectivity of this compound and Ibrutinib against Itk and other kinases are summarized in the tables below. It is important to note that the experimental conditions under which these values were determined may vary, and direct comparisons should be made with caution.
Table 1: In Vitro Inhibitory Potency against Itk
| Compound | Inhibition Metric | Value |
| This compound | pKi | 9.2[2][3] |
| Ibrutinib | IC50 | 2.2 nM[4] |
Table 2: Kinase Selectivity Profile
| Compound | Kinase | Inhibition Metric | Value |
| This compound | Itk | pIC50 | >8 (estimated from pKi) |
| Aurora B | pIC50 | 6.4[3] | |
| Btk | pIC50 | 6.5[3] | |
| Ibrutinib | Itk | IC50 | 2.2 nM[4] |
| Btk | IC50 | 0.5 nM[6][7] | |
| EGFR | IC50 | >1000 nM | |
| JAK3 | IC50 | >1000 nM |
Note: pKi and pIC50 are logarithmic measures of binding affinity and inhibitory concentration, respectively. A higher value indicates greater potency. IC50 is the half-maximal inhibitory concentration.
Cellular Activity
The efficacy of these inhibitors has also been assessed in cellular assays, providing insights into their activity in a more physiological context.
Table 3: Cellular Inhibitory Activity
| Compound | Assay | Cell Type | Metric | Value |
| This compound | IFNγ Production | PBMCs | pIC50 | 7.3[2] |
| Ibrutinib | T-cell Activation (CD69 expression) | Primary CD4+ T-cells | - | Inhibition observed |
| Th1 Cytokine (IFNγ) Production | Polarized T-cells | - | No significant inhibition | |
| Th2 Cytokine (IL-4) Production | Polarized T-cells | - | Inhibition observed |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize Itk inhibitors.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of Itk in a cell-free system.
-
Reagents and Materials:
-
Recombinant human Itk enzyme.
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT; 2mM MnCl2).[8]
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radiometric methods).
-
Peptide or protein substrate for Itk.
-
Test compounds (this compound, Ibrutinib) dissolved in DMSO.
-
96-well or 384-well assay plates.
-
Detection reagents (e.g., for radiometric assays: phosphocellulose paper and scintillation counter; for non-radiometric assays like ADP-Glo™: ADP-Glo™ reagent and kinase detection reagent).[8]
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase buffer, Itk enzyme, and substrate to the assay plate.
-
Add the test compounds to the wells. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).
-
Pre-incubate the plate to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP. The concentration of ATP is a critical parameter and is often set at or near the Km value for the kinase.
-
Incubate the reaction for a defined period at a controlled temperature (e.g., 60 minutes at room temperature).[8]
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate or ADP produced.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 or pIC50 value by fitting the data to a dose-response curve.
-
Cellular Assay: Inhibition of IFNγ Production in PBMCs (Generic Protocol)
This assay assesses the effect of the inhibitors on cytokine production by primary immune cells.
-
Reagents and Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS).
-
Stimulants (e.g., anti-CD3/anti-CD28 antibodies, Phytohemagglutinin (PHA)).
-
Test compounds (this compound, Ibrutinib) dissolved in DMSO.
-
96-well cell culture plates.
-
ELISA kit for human IFNγ or flow cytometry reagents for intracellular cytokine staining.
-
-
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Plate the PBMCs in a 96-well plate at a density of approximately 2 x 10^5 cells/well.[9]
-
Pre-treat the cells with serial dilutions of the test compounds for a specified time (e.g., 1 hour).
-
Stimulate the cells with appropriate activators (e.g., PHA at 5 µg/mL) to induce IFNγ production.[9]
-
Incubate the cells for a designated period (e.g., 72 hours).[9]
-
For ELISA:
-
Collect the cell culture supernatant.
-
Measure the concentration of IFNγ in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
-
For Intracellular Cytokine Staining (ICS) by Flow Cytometry:
-
In the last few hours of culture, add a protein transport inhibitor (e.g., Brefeldin A) to allow cytokines to accumulate inside the cells.
-
Harvest the cells and stain for surface markers (e.g., CD4, CD8).
-
Fix and permeabilize the cells.
-
Stain for intracellular IFNγ using a fluorescently labeled antibody.
-
Analyze the cells by flow cytometry to determine the percentage of IFNγ-producing cells.
-
-
Calculate the percentage of inhibition of IFNγ production and determine the IC50 or pIC50 values.
-
Visualizations
Itk Signaling Pathway
The following diagram illustrates the central role of Itk in the T-cell receptor signaling cascade.
Caption: Simplified Itk signaling pathway downstream of the TCR.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The diagram below outlines the typical workflow for an in vitro kinase inhibition assay.
Caption: Workflow for an in vitro kinase inhibition assay.
Experimental Workflow: Cellular Cytokine Production Assay
This diagram illustrates the general steps involved in a cellular assay to measure cytokine production.
Caption: Workflow for a cellular cytokine production assay.
References
- 1. TCR/ITK Signaling in Type 1 Regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK 2250665A | ITK | Tocris Bioscience [tocris.com]
- 4. Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a structurally novel BTK mutation that drives ibrutinib resistance in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The dosing of ibrutinib and related Bruton’s tyrosine kinase inhibitors: eliminating the use of brute force - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
Efficacy of GSK-2250665A Versus Other Itk Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Interleukin-2 inducible T-cell kinase (Itk) inhibitor GSK-2250665A with other notable Itk inhibitors, including PRN694, BMS-509744, Ibrutinib, and PF-06465469. The information is compiled from various publicly available sources and is intended to serve as a resource for research and drug development.
Introduction to Itk Inhibition
Interleukin-2 inducible T-cell kinase (Itk) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It plays a crucial role in T-cell receptor (TCR) signaling, making it an attractive therapeutic target for a range of autoimmune and inflammatory diseases, as well as T-cell malignancies. Itk is involved in the activation of downstream signaling molecules such as phospholipase C-gamma 1 (PLCγ1), which in turn leads to calcium mobilization, activation of transcription factors like NFAT, and ultimately T-cell proliferation and cytokine production. The inhibitors discussed in this guide vary in their chemical structure, mechanism of inhibition (covalent vs. non-covalent), potency, and selectivity.
Comparative Efficacy and Selectivity
The following tables summarize the available quantitative data for this compound and other selected Itk inhibitors. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Biochemical Potency of Itk Inhibitors
| Inhibitor | Type | Target | Potency (IC50/pKi) | Source |
| This compound | Non-covalent | Itk | pKi = 9.2 | |
| PRN694 | Covalent | Itk/RLK | IC50 = 0.3 nM (Itk), 1.4 nM (RLK) | [1] |
| BMS-509744 | Non-covalent | Itk | IC50 = 19 nM | [2] |
| Ibrutinib | Covalent | BTK/Itk | IC50 = 0.5 nM (BTK), 10 nM (Itk) | [3] |
| PF-06465469 | Covalent | Itk/BTK | IC50 = 2 nM (Itk), 2 nM (BTK) | [4] |
Table 2: Selectivity of Itk Inhibitors Against Other Kinases
| Inhibitor | Off-Target Kinase | Potency (IC50/pIC50) | Selectivity (Fold vs. Itk) | Source |
| This compound | Aurora B, Btk | pIC50 = 6.4, 6.5 | >100-fold vs. Aurora B and Btk | |
| PRN694 | TEC, BTK, BMX, BLK, JAK3 | IC50 = 3.3, 17, 17, 125, 30 nM | ~11-fold vs. TEC | [1] |
| BMS-509744 | Tec family kinases | >200-fold selectivity | >200-fold | [5] |
| Ibrutinib | EGFR, TEC family | - | Known off-target effects | [6][7] |
| PF-06465469 | BTK | IC50 = 2 nM | ~1-fold (dual inhibitor) | [4] |
Table 3: Cellular Activity of Itk Inhibitors
| Inhibitor | Assay | Cell Type | Potency (IC50) | Source |
| This compound | IFNγ production | PBMCs | - | |
| PRN694 | T-cell proliferation | CD4+ and CD8+ T-cells | Significant inhibition | [1] |
| Ca2+ signaling | - | Inhibition > 1 nM | [1] | |
| BMS-509744 | PLCγ1 phosphorylation | Jurkat T-cells | <300 nM | [8] |
| IL-2 secretion | Human and mouse cells | - | [2] | |
| T-cell proliferation | Human and mouse cells | - | [2] | |
| Ibrutinib | PLCγ1, NFAT, JunB, IκBα activation | Primary CD4+ T-cells, Jurkat | - | [9] |
| PF-06465469 | IP1 assay | - | 31 nM | [4] |
| Human whole blood assay | - | 48 nM | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of Itk inhibition and the experimental procedures used to assess inhibitor efficacy, the following diagrams are provided.
Caption: Itk Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Assessing Itk Inhibitor Efficacy.
Experimental Protocols
Below are generalized protocols for key experiments cited in the evaluation of Itk inhibitors. Specific details may vary between laboratories and studies.
Biochemical Kinase Inhibition Assay
-
Objective: To determine the in vitro potency of an inhibitor against the isolated Itk enzyme.
-
Methodology:
-
Recombinant human Itk enzyme is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a kinase buffer.
-
The inhibitor is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence-based assays that measure ATP consumption (e.g., ADP-Glo).
-
The concentration of inhibitor that results in 50% inhibition of enzyme activity (IC50) is calculated from a dose-response curve.
-
Cellular Phospholipase C-γ1 (PLCγ1) Phosphorylation Assay
-
Objective: To assess the inhibitor's ability to block a key downstream event in the Itk signaling pathway within a cellular context.
-
Methodology:
-
T-cells (e.g., Jurkat cell line or primary human T-cells) are pre-incubated with varying concentrations of the Itk inhibitor.
-
The cells are then stimulated with anti-CD3 and anti-CD28 antibodies to activate the TCR signaling pathway.
-
After a short incubation period, the cells are lysed.
-
The level of phosphorylated PLCγ1 (pPLCγ1) is measured. This can be done by:
-
Western Blotting: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for pPLCγ1 and total PLCγ1.
-
Flow Cytometry (Phospho-flow): Cells are fixed, permeabilized, and stained with fluorescently labeled antibodies against pPLCγ1 and total PLCγ1. The fluorescence intensity is measured by a flow cytometer.
-
-
The IC50 for the inhibition of PLCγ1 phosphorylation is determined.
-
Calcium Mobilization Assay
-
Objective: To measure the inhibitor's effect on the increase in intracellular calcium concentration following T-cell activation.
-
Methodology:
-
T-cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
The cells are washed and then treated with different concentrations of the Itk inhibitor.
-
The baseline fluorescence is measured.
-
T-cell activation is induced (e.g., with anti-CD3/CD28 antibodies).
-
The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is monitored over time using a fluorescence plate reader or a flow cytometer.
-
The inhibitory effect of the compound on the calcium flux is quantified.
-
T-Cell Proliferation Assay
-
Objective: To evaluate the impact of the inhibitor on the proliferation of T-cells upon stimulation.
-
Methodology (using CFSE):
-
Isolated T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.
-
The labeled cells are cultured in the presence of varying concentrations of the Itk inhibitor.
-
The cells are stimulated to proliferate using mitogens (e.g., PHA) or anti-CD3/CD28 antibodies.
-
After several days of incubation, the cells are harvested.
-
The fluorescence intensity of the CFSE in the cells is analyzed by flow cytometry. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
The percentage of proliferating cells and the number of cell divisions are calculated to determine the inhibitory effect.
-
Cytokine Production Assay (IFNγ and IL-2)
-
Objective: To measure the inhibitor's effect on the production of key pro-inflammatory cytokines by activated T-cells.
-
Methodology (using ELISA):
-
Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells are cultured with different concentrations of the Itk inhibitor.
-
The cells are stimulated with agents like PHA or anti-CD3/CD28 antibodies.
-
After a 24-72 hour incubation period, the cell culture supernatant is collected.
-
The concentration of IFNγ or IL-2 in the supernatant is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
A standard curve is generated using known concentrations of the cytokine to determine the concentration in the samples.
-
The dose-dependent inhibition of cytokine production by the inhibitor is determined.
-
Conclusion
This compound is a potent and selective non-covalent inhibitor of Itk. When compared to other well-characterized Itk inhibitors, it demonstrates high biochemical potency. The other inhibitors in this guide, PRN694, BMS-509744, Ibrutinib, and PF-06465469, offer a range of properties, including covalent and non-covalent mechanisms of action, and varying selectivity profiles. The choice of an appropriate Itk inhibitor for research purposes will depend on the specific experimental needs, such as the desired selectivity, mechanism of action, and the biological system being investigated. This guide provides a foundational comparison to aid in this selection process. Further direct comparative studies would be beneficial to provide a more definitive assessment of the relative efficacy of these compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ibrutinib Has Time-dependent On- and Off-target Effects on Plasma Biomarkers and Immune Cells in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PF 06465469 | ITK | Tocris Bioscience [tocris.com]
- 5. BMS-509744 | ITK inhibitor | Probechem Biochemicals [probechem.com]
- 6. ajmc.com [ajmc.com]
- 7. Targets for Ibrutinib Beyond B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Itk-mediated integration of T cell receptor and cytokine signaling regulates the balance between Th17 and regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of GSK-2250665A in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GSK-2250665A, a potent and selective inhibitor of Interleukin-2 inducible T-cell kinase (Itk), with other known Itk inhibitors. The focus is on validating target engagement within a cellular context, a critical step in drug discovery and development. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.
Comparative Analysis of Itk Inhibitors
The following tables summarize the available biochemical and cellular data for this compound and a selection of alternative Itk inhibitors. It is important to note that the cellular assays listed measure different downstream effects of Itk inhibition and were not all conducted under identical conditions, which should be considered when making direct comparisons.
Table 1: Biochemical Potency of Selected Itk Inhibitors
| Compound | Target | Assay Type | pKi | Ki (nM) | IC50 (nM) |
| This compound | Itk | Not Specified | 9.2 | ~0.063 | - |
| BMS-509744 | Itk | Biochemical Assay | - | - | 19[1][2][3] |
| Ibrutinib | Itk | Not Specified | - | - | 2.2[4] |
| PF-06465469 | Itk | Not Specified | - | - | 2[5][6][7] |
Table 2: Cellular Activity of Selected Itk Inhibitors
| Compound | Cell Type | Assay | Readout | pIC50 | IC50 (nM) |
| This compound | PBMCs | IFNγ Production | Inhibition of IFNγ | 7.3 | ~50 |
| BMS-509744 | Jurkat T-cells | PLCγ1 Phosphorylation | Inhibition of Phosphorylation | - | Dose-dependent inhibition[1] |
| Ibrutinib | Jurkat T-cells | IL-2 Production | Inhibition of IL-2 | - | Not Specified |
| PF-06465469 | Jurkat T-cells | PLCγ1 Phosphorylation | Inhibition of Phosphorylation | - | 31[7] |
| PF-06465469 | Human Whole Blood | IL-2 Production | Inhibition of IL-2 | - | 48[5][7] |
Experimental Protocols
Validating the engagement of a small molecule with its intracellular target is paramount. Several methods can be employed, each with its own advantages and limitations. Below are detailed protocols for two widely used assays for quantifying target engagement in cells: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).
Protocol 1: NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay for Itk
This protocol is adapted from methodologies developed by Promega and is suitable for measuring the apparent affinity of compounds for Itk in living cells.[8][9][10]
Materials:
-
HEK293 cells
-
NanoLuc®-Itk Fusion Vector (e.g., from Promega)[9]
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer K-5 or other suitable tracer[8]
-
Test compound (e.g., this compound)
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
White, 96-well or 384-well assay plates
-
Luminometer capable of measuring BRET
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-Itk Fusion Vector and a carrier DNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 24 hours to allow for expression of the fusion protein.
-
-
Cell Plating:
-
Harvest the transfected cells and resuspend them in Opti-MEM®.
-
Seed the cells into a white assay plate at an appropriate density.
-
-
Tracer and Compound Addition:
-
Prepare serial dilutions of the test compound in Opti-MEM®.
-
Add the NanoBRET™ Tracer to the cells at a predetermined optimal concentration.
-
Immediately add the diluted test compound to the wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the binding to reach equilibrium.
-
-
Luminescence Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to each well.
-
Read the plate on a luminometer equipped with filters for measuring donor (NanoLuc®, ~460nm) and acceptor (Tracer, ~618nm) emission.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Itk Target Engagement
CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[11][12][13][14]
Materials:
-
T-cell line expressing endogenous Itk (e.g., Jurkat)
-
Test compound (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Thermal cycler or heating block
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-Itk antibody
Procedure:
-
Cell Treatment:
-
Culture Jurkat cells to the desired density.
-
Treat the cells with the test compound at various concentrations or with a vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
-
Heating Step:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or sonication in the presence of protease and phosphatase inhibitors.
-
-
Separation of Soluble Fraction:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-Itk antibody to detect the amount of soluble Itk at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble Itk relative to the unheated control against the temperature for both vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization. An isothermal dose-response curve can be generated at a single temperature to determine the EC50 of the compound.
-
Visualizing Cellular Mechanisms and Workflows
Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental designs.
Caption: Itk Signaling Pathway Downstream of the T-Cell Receptor.
Caption: Experimental Workflow for the NanoBRET Target Engagement Assay.
Caption: Experimental Workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Probe BMS-509744 | Chemical Probes Portal [chemicalprobes.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS 509744 (CAS 439575-02-7): R&D Systems [rndsystems.com]
- 4. Interleukin-2–inducible T-cell kinase inhibitors modify functional polarization of human peripheral T-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PF 06465469 | ITK | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. protocols.io [protocols.io]
- 9. NanoLuc®-ITK Fusion Vector [promega.kr]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of GSK-2250665A and PRN694 for Researchers
This guide provides a detailed comparative analysis of two noteworthy inhibitors of Bruton's tyrosine kinase (BTK) and related Tec family kinases: GSK-2250665A and PRN694. Designed for researchers, scientists, and drug development professionals, this document outlines the biochemical and cellular activities of these compounds, supported by available experimental data. We present a side-by-side view of their inhibitory profiles, mechanisms of action, and the methodologies used for their characterization to facilitate informed decisions in research and development.
Introduction
This compound has been identified as a potent inhibitor of Interleukin-2 inducible T-cell kinase (ITK), a crucial component of T-cell receptor (TCR) signaling.[1][2][3] PRN694 is a covalent inhibitor that demonstrates high potency against both ITK and Resting Lymphocyte Kinase (RLK), also key players in T-cell and NK cell signaling pathways.[4][5][6][7] This guide synthesizes the publicly available data on these two compounds to offer a comparative overview of their potential as therapeutic agents and research tools.
Data Presentation
The following tables summarize the available quantitative data for this compound and PRN694, focusing on their inhibitory potency against various kinases.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | pKi | pIC50 | IC50 (nM) |
| ITK | 9.2 | - | ~0.063 |
| Aurora B | - | 6.4 | ~398 |
| Btk | - | 6.5 | ~316 |
| Data for this compound is derived from Alder et al. (2013). pKi has been converted to an approximate IC50 value for comparison; this is an estimation and the original pKi value should be considered the primary data point. |
Table 2: Biochemical Inhibitory Activity of PRN694
| Target | IC50 (nM) |
| ITK | 0.3 |
| RLK | 1.3 - 1.4 |
| TEC | 3.3 |
| BTK | 17 |
| Data for PRN694 is compiled from multiple sources.[5][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the descriptions of key experimental protocols used in the characterization of this compound and PRN694.
Biochemical Kinase Assays
This compound (Presumed Protocol based on Alder et al., 2013):
-
Enzyme Inhibition Assay: The inhibitory activity of this compound was likely determined using a radiometric or fluorescence-based enzymatic assay. A purified, recombinant human ITK enzyme would be incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a suitable buffer system. The inhibitor, at varying concentrations, would be added to the reaction mixture. The kinase activity is measured by quantifying the amount of phosphorylated substrate, and the IC50 value is calculated from the dose-response curve. Selectivity profiling against other kinases like Aurora B and Btk would follow a similar protocol using the respective purified enzymes.
PRN694:
-
Microfluidic Kinase Assay: The potency of PRN694 was assessed using a microfluidic kinase assay.[7] This method involves the separation of the substrate and the phosphorylated product by capillary electrophoresis, allowing for a direct and quantitative measurement of enzyme activity. Recombinant ITK, RLK, TEC, and BTK enzymes were incubated with their respective substrates and ATP in the presence of varying concentrations of PRN694. The rate of product formation was measured, and IC50 values were determined by fitting the data to a dose-response curve. The time-dependent inhibition was also analyzed to determine the kinact/Ki values, confirming the covalent binding mechanism.[7]
Cellular Assays
This compound:
-
Inhibition of IFNγ Production in PBMCs: To assess cellular activity, human peripheral blood mononuclear cells (PBMCs) were likely stimulated with anti-CD3 and anti-CD28 antibodies to activate T-cells.[1] this compound was added at various concentrations to the cell cultures. After a defined incubation period, the supernatant was collected, and the concentration of Interferon-gamma (IFNγ) was measured using an enzyme-linked immunosorbent assay (ELISA). The pIC50 value represents the negative logarithm of the concentration of the inhibitor that causes 50% inhibition of IFNγ production.
PRN694:
-
T-cell Proliferation Assay (CFSE): Primary human T-cells were labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.[7] The labeled cells were stimulated with anti-CD3/anti-CD28 antibodies in the presence of different concentrations of PRN694. After several days of culture, the dilution of the CFSE signal, indicative of cell proliferation, was analyzed by flow cytometry.
-
Cytokine Release Assay: Human PBMCs were stimulated with anti-CD3/anti-CD28 in the presence or absence of PRN694.[4] After 18 hours, the cell culture supernatants were collected, and the levels of various cytokines, including IFN-γ, IL-2, and IL-6, were measured using a cytometric bead assay or similar multiplex immunoassay technology.[4]
-
Immunoblot Analysis of TCR Signaling: Jurkat T-cells were pre-treated with PRN694 and then stimulated with anti-CD3/anti-CD28 antibodies.[7] Cell lysates were prepared, and the phosphorylation status of key downstream signaling proteins such as PLCγ1 and the nuclear translocation of NFAT1 were analyzed by immunoblotting to confirm the inhibition of the T-cell receptor signaling pathway.[7]
Mandatory Visualization
The following diagrams were created using Graphviz (DOT language) to illustrate key concepts.
Caption: T-cell receptor signaling pathway with ITK/RLK as key mediators and targets for inhibition.
Caption: General workflow for the preclinical characterization of a kinase inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of a Novel and Selective Series of Itk Inhibitors via a Template-Hopping Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Novel and Selective Series of Itk Inhibitors via a Template-Hopping Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deciphering the Selective Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Strategy for T-Cell Mediated Diseases [synapse.patsnap.com]
- 6. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Approach for T-Cell Mediated Diseases [synapse.patsnap.com]
Unveiling the Selectivity Profile of GSK-2250665A: A Comparative Guide to Its Cross-Reactivity with Other Signaling Pathways
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its potential therapeutic efficacy and off-target effects. This guide provides a detailed comparison of the cross-reactivity of GSK-2250665A, a potent inhibitor of Interleukin-2-inducible T-cell kinase (Itk), with other signaling pathways, supported by available experimental data.
This compound has been identified as a highly selective inhibitor of Itk, a key kinase in T-cell signaling. Its potential for treating autoimmune diseases and other immune-related disorders has prompted rigorous evaluation of its interaction with other kinases and signaling pathways. This guide synthesizes the currently available data to offer a clear perspective on its selectivity.
Kinase Selectivity Profile of this compound
The primary assessment of this compound's selectivity was conducted against a panel of kinases. The data reveals a significant preference for Itk over other kinases, including those within the same Tec family of kinases.
| Target Kinase | pKi | pIC50 |
| Itk | 9.2 | - |
| Aurora B kinase | - | 6.4 |
| Btk | - | 6.5 |
Caption: Comparative inhibitory activity of this compound against Itk, Aurora B kinase, and Btk.
The Itk Signaling Pathway
This compound primarily targets the Interleukin-2-inducible T-cell kinase (Itk) signaling pathway, which plays a crucial role in T-cell activation and differentiation. Understanding this pathway is essential for contextualizing the inhibitor's mechanism of action.
Caption: The Itk signaling cascade in T-cell activation.
Experimental Protocols
The determination of this compound's kinase selectivity involved rigorous biochemical and cellular assays. The following are detailed methodologies for the key experiments cited.
Biochemical Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of a panel of purified kinases.
-
Enzyme and Substrate Preparation: Recombinant human kinases were expressed and purified. Specific peptide substrates for each kinase were synthesized.
-
Assay Reaction: Kinase reactions were performed in a final volume of 25 µL in 96-well plates. The reaction mixture contained the respective kinase, its peptide substrate, ATP (at the Km for each kinase), and varying concentrations of this compound or DMSO as a control.
-
Incubation: The reaction was initiated by the addition of ATP and incubated at 30°C for a predetermined time, ensuring the reaction was in the linear range.
-
Detection: The amount of phosphorylated substrate was quantified using a suitable method, such as the ADP-Glo™ Kinase Assay (Promega), which measures ADP production as an indicator of kinase activity.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using graphing software. The pIC50 was then calculated as the negative logarithm of the IC50 value. The Ki was determined using the Cheng-Prusoff equation.
Cellular Assay: Inhibition of IFNγ Production in PBMCs
This assay assesses the functional consequence of Itk inhibition in a cellular context by measuring the downstream cytokine production.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Cell Stimulation: PBMCs were plated in 96-well plates and pre-incubated with various concentrations of this compound or DMSO for 1 hour. The cells were then stimulated with anti-CD3 and anti-CD28 antibodies to activate T-cells.
-
Incubation: The plates were incubated for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Cytokine Measurement: After incubation, the supernatant was collected, and the concentration of Interferon-gamma (IFNγ) was measured using a standard enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The IC50 values for the inhibition of IFNγ production were determined from the dose-response curves.
Experimental Workflow for Kinase Selectivity Profiling
The systematic process of evaluating a compound's selectivity across the kinome is a critical step in drug discovery. The following diagram illustrates a typical workflow for such an assessment.
Caption: A generalized workflow for kinase inhibitor selectivity profiling.
Conclusion
The available data strongly indicates that this compound is a highly selective inhibitor of Itk. Its cross-reactivity with other kinases, such as Aurora B and Btk, is significantly lower. This high degree of selectivity is a promising characteristic for its development as a therapeutic agent, as it suggests a lower likelihood of off-target effects mediated by the inhibition of other kinases. Further comprehensive profiling against a wider range of kinases and other cellular targets will provide a more complete understanding of its overall selectivity and safety profile. Researchers utilizing this compound as a chemical probe can have a high degree of confidence in its specificity for Itk in well-designed experiments.
A Head-to-Head Comparison of Novel Interleukin-2 Inducible T-cell Kinase (Itk) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Interleukin-2 inducible T-cell kinase (Itk), a member of the Tec family of non-receptor tyrosine kinases, has emerged as a critical regulator of T-cell receptor (TCR) signaling. Its pivotal role in T-cell activation, differentiation, and cytokine production makes it a compelling therapeutic target for a range of T-cell mediated diseases, including autoimmune disorders, allergic inflammation, and T-cell malignancies. This guide provides an objective, data-driven comparison of novel Itk inhibitors, offering a comprehensive resource for researchers and drug development professionals.
Performance Data of Novel Itk Inhibitors
The landscape of Itk inhibitors is rapidly evolving, with several small molecules demonstrating potent and selective activity in preclinical and clinical studies. The following tables summarize the in vitro potency and selectivity of key novel Itk inhibitors.
| Inhibitor | Itk IC50 (nM) | BTK IC50 (nM) | Tec IC50 (nM) | RLK/Txk IC50 (nM) | Notes |
| BMS-509744 | 19[1][2][3][4] | >3800 | >3800 | >3800 | Highly selective over other Tec family kinases.[4] |
| PF-06465469 | 2[5][6][7] | 2[5][7] | - | - | Potent dual inhibitor of Itk and BTK. |
| PRN694 | 0.3[8] | 17 (reversible) | 3.3 | 1.4[9] | Covalent inhibitor with high potency for Itk and RLK.[8][9][10] |
| Ibrutinib | 2.2[11] | 0.5[12] | Yes | Yes | First-in-class BTK inhibitor with significant activity against Itk.[12][13] |
| C-161 | 494 (cellular IL-2) | - | - | - | Kd of 387 nM (SPR).[14] |
| Soquelitinib (CPI-818) | - | - | - | - | Selectively inhibits Itk; currently in clinical trials.[15] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC50 indicates greater potency. The selectivity is indicated by the ratio of IC50 values for other kinases to that of Itk.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the evaluation process of these inhibitors, the following diagrams illustrate the Itk signaling pathway and a typical experimental workflow.
Caption: The Itk signaling cascade downstream of the T-cell receptor.
Caption: A representative workflow for the evaluation of novel Itk inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of Itk inhibitors.
In Vitro Itk Kinase Assay
This assay determines the direct inhibitory effect of a compound on Itk enzymatic activity.
-
Reagents and Materials: Recombinant human Itk enzyme, kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).[16]
-
Procedure:
-
The Itk enzyme is incubated with the inhibitor at various concentrations in the kinase buffer.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[16]
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
T-cell Proliferation Assay (CFSE-based)
This assay measures the ability of an inhibitor to suppress T-cell proliferation upon stimulation.
-
Cell Preparation: Primary T-cells are isolated from peripheral blood mononuclear cells (PBMCs).
-
CFSE Staining: The isolated T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.[17][18]
-
Stimulation and Treatment:
-
The CFSE-labeled cells are stimulated with anti-CD3 and anti-CD28 antibodies to induce proliferation.
-
The stimulated cells are treated with the Itk inhibitor at various concentrations.
-
-
Incubation: The cells are incubated for a period of 3-5 days to allow for cell division.
-
Flow Cytometry Analysis: The fluorescence intensity of CFSE in the cells is measured by flow cytometry. Each peak of decreasing fluorescence intensity represents a round of cell division.
-
Data Analysis: The percentage of proliferating cells and the proliferation index are calculated to determine the inhibitory effect of the compound.
Cytokine Release Assay (ELISA)
This assay quantifies the production of specific cytokines by T-cells following stimulation.
-
Cell Culture and Stimulation: T-cells are cultured and stimulated in the presence or absence of the Itk inhibitor.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.
-
ELISA Procedure:
-
An ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., IL-2, IL-4, IFN-γ).[19][20][21]
-
The collected supernatants and a series of known cytokine standards are added to the wells.
-
A biotinylated detection antibody, also specific for the cytokine, is added.
-
A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the detection antibody.
-
A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
-
Data Analysis: The absorbance of the colored product is measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.[22]
Mouse Model of Allergic Asthma
This in vivo model is used to assess the efficacy of Itk inhibitors in a disease context.
-
Sensitization: Mice are sensitized to an allergen, typically ovalbumin (OVA), by intraperitoneal injections of OVA emulsified in alum.[23][24]
-
Challenge: After the sensitization period, the mice are challenged with aerosolized OVA to induce an allergic airway inflammatory response.
-
Inhibitor Treatment: The Itk inhibitor is administered to the mice, either before or during the challenge phase.
-
Assessment of Airway Inflammation:
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: The total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes) in the BAL fluid are determined. Cytokine levels in the BAL fluid are measured by ELISA.
-
Histopathology: Lung tissues are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the extent of inflammatory cell infiltration and mucus production.[25]
-
-
Measurement of Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent like methacholine is measured to assess lung function.
-
Data Analysis: The effects of the Itk inhibitor on the various parameters of airway inflammation and AHR are compared between the treated and control groups.
Conclusion
The development of novel Itk inhibitors represents a promising therapeutic strategy for a variety of T-cell driven diseases. The inhibitors profiled in this guide exhibit distinct potency and selectivity profiles, highlighting the ongoing efforts to optimize their therapeutic window. The provided experimental protocols offer a framework for the continued evaluation and comparison of emerging Itk-targeting drug candidates. As our understanding of the nuanced roles of Itk in different T-cell subsets and disease contexts deepens, the rational design and application of these inhibitors will be crucial for translating their potential into clinical success.
References
- 1. BMS 509744 (CAS 439575-02-7): R&D Systems [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BMS-509744 | ITK inhibitor | Probechem Biochemicals [probechem.com]
- 5. PF 06465469 | ITK | Tocris Bioscience [tocris.com]
- 6. medkoo.com [medkoo.com]
- 7. abmole.com [abmole.com]
- 8. Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Approach for T-Cell Mediated Diseases [synapse.patsnap.com]
- 9. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deciphering the Selective Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Strategy for T-Cell Mediated Diseases [synapse.patsnap.com]
- 11. Comparison of interleukin-2-inducible kinase (ITK) inhibitors and potential for combination therapies for T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ITK inhibitor C-161 | ITK inhibitor | Probechem Biochemicals [probechem.com]
- 15. agilent.com [agilent.com]
- 16. promega.com [promega.com]
- 17. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mucosalimmunology.ch [mucosalimmunology.ch]
- 19. bdbiosciences.com [bdbiosciences.com]
- 20. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ELISA Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 22. biomatik.com [biomatik.com]
- 23. Inhibition of the kinase ITK in a mouse model of asthma reduces cell death and fails to inhibit the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
Safety Operating Guide
Essential Safety and Handling Guidance for GSK-2250665A
Disclaimer: No specific Safety Data Sheet (SDS) for GSK-2250665A is publicly available. The following guidance is based on general safety protocols for handling research-grade chemical compounds with unknown toxicity and should be supplemented by a thorough risk assessment by qualified personnel before any handling occurs.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines operational and disposal plans, offering procedural, step-by-step guidance to directly address key operational questions.
Personal Protective Equipment (PPE)
Given the unknown hazard profile of this compound, a conservative approach to personal protection is mandatory. The minimum recommended PPE for handling this compound is detailed below. Always inspect PPE for integrity before use.[1]
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles or Face Shield | ANSI Z87.1 compliant[2][3] | Protects against splashes, aerosols, and particulates. A face shield should be worn in addition to goggles when there is a significant splash hazard.[2][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene (double-gloving recommended) | Provides a barrier against skin contact. Check for compatibility with any solvents used.[2][3] |
| Body Protection | Laboratory Coat | Flame-resistant (if flammable solvents are used) | Protects skin and personal clothing from contamination.[3][4] |
| Respiratory Protection | Fume Hood or Respirator | N95 or higher, as determined by risk assessment | Essential for handling powders or volatile solutions to prevent inhalation.[4] Work should be conducted in a certified chemical fume hood whenever possible.[3] |
| Foot Protection | Closed-Toe Shoes | - | Prevents injuries from spills and dropped objects.[4] |
Operational and Disposal Plans
Handling Protocol:
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure a chemical fume hood is operational and available.
-
Assemble all necessary PPE and handling equipment (e.g., spatulas, weigh boats, containers).
-
Have an emergency plan and necessary spill control materials readily accessible.
-
-
Weighing and Aliquoting (as a powder):
-
Perform all manipulations within a chemical fume hood to minimize inhalation exposure.[3]
-
Use appropriate tools to handle the powder and avoid generating dust.
-
Close the container tightly after use.
-
-
Solution Preparation:
-
Prepare solutions within a chemical fume hood.
-
Add the compound to the solvent slowly to avoid splashing.
-
Ensure the container is clearly and accurately labeled with the compound name, concentration, solvent, and date.[5]
-
-
Post-Handling:
-
Decontaminate the work area thoroughly.
-
Remove PPE carefully to avoid cross-contamination.
-
Wash hands and any exposed skin immediately after handling.[1]
-
Disposal Plan:
All waste contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Container Management:
-
Final Disposal:
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. artsci.usu.edu [artsci.usu.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. twu.edu [twu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
